Harnessing 4-But-3-ynyl-1-methylpiperidine: A Bifunctional Scaffold for Click Chemistry and CNS Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry and chemical biology, the demand for versatile, bifunctional building blocks is at an all-time high. 4-But-3-ynyl-1-methylpiperidine (CAS: 2229123-76-4) em...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry and chemical biology, the demand for versatile, bifunctional building blocks is at an all-time high. 4-But-3-ynyl-1-methylpiperidine (CAS: 2229123-76-4) emerges as a highly strategic scaffold, bridging two critical domains: the privileged target-binding capabilities of the N-methylpiperidine pharmacophore and the bioorthogonal reactivity of a terminal alkyne[1].
This technical whitepaper provides an in-depth analysis of 4-But-3-ynyl-1-methylpiperidine. Designed for drug development professionals, it explores the causality behind its physicochemical properties, outlines its utility in target-directed library synthesis, and provides a self-validating protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Chemical Structure & Physicochemical Profiling
Understanding the quantitative parameters of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core data for 4-But-3-ynyl-1-methylpiperidine.
Property
Value
Mechanistic Significance
Chemical Name
4-(but-3-yn-1-yl)-1-methylpiperidine
Defines the 1,4-substitution pattern, ensuring linear projection of the alkyne.
CAS Registry Number
2229123-76-4
Unique identifier for procurement and regulatory tracking[1].
Molecular Formula
C₁₀H₁₇N
Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight
151.25 g/mol
High ligand efficiency (LE) potential in fragment-based drug discovery (FBDD)[1].
Ionizable Group
Tertiary Amine (N-CH₃)
Estimated pKa ~9.5; ensures protonation at physiological pH for target binding.
The structural architecture of 4-But-3-ynyl-1-methylpiperidine is not arbitrary; it is a masterclass in rational drug design.
The N-Methylpiperidine Core
The piperidine ring, specifically when N-methylated, is a ubiquitous motif in neuroactive compounds. At physiological pH, the tertiary amine is protonated. This positive charge is strictly required to form a robust electrostatic salt bridge with conserved aspartate residues (e.g., Asp3.32 in Class A G-Protein Coupled Receptors like the 5-HT2A serotonin receptor)[3]. By anchoring the molecule deep within the orthosteric binding pocket, the N-methylpiperidine core acts as the primary driver for target affinity.
The But-3-ynyl Spacer
The terminal alkyne is primed for CuAAC. However, the exact length of the spacer is critical. The but-3-ynyl moiety provides a two-carbon aliphatic spacer between the piperidine ring and the alkyne.
Electronic Isolation: Direct attachment of an alkyne to the piperidine ring would inductively withdraw electron density, lowering the amine's pKa and weakening the critical salt bridge. The two-carbon spacer insulates the amine from this electron-withdrawing effect.
Steric Projection: When the piperidine anchors to the receptor, the flexible but-3-ynyl chain projects the terminal alkyne out of the deep binding pocket and into solvent-exposed regions. This allows the resulting 1,2,3-triazole (formed post-click) to act as a bioisostere for amide bonds or as a rigid linker in Proteolysis Targeting Chimera (PROTAC) design without causing steric clashes in the primary binding site.
Binding model of N-methylpiperidine interacting with a receptor, with the alkyne extending outward.
Experimental Workflow: CuAAC Bioconjugation
To utilize 4-But-3-ynyl-1-methylpiperidine in library synthesis or bioconjugation, a highly controlled CuAAC protocol is required. Because the basic tertiary amine of the piperidine can coordinate copper—potentially poisoning the catalyst or altering the local pH—the use of a strong Cu(I)-stabilizing ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory[4]. THPTA outcompetes the piperidine nitrogen for copper coordination, maintaining catalytic efficiency.
Step-by-Step Protocol
Step 1: Reagent Preparation
Prepare a 100 mM stock of 4-But-3-ynyl-1-methylpiperidine in anhydrous DMSO.
Prepare a 100 mM stock of the Azide-cargo (e.g., an azide-functionalized E3-ligase recruiter for PROTACs) in DMSO.
Step 2: Catalyst Complexation (Critical Step)
In a separate microcentrifuge tube, pre-mix 20 mM CuSO₄ (in degassed H₂O) with 50 mM THPTA (in degassed H₂O) at a 1:2.5 volumetric ratio.
Causality: Pre-complexation ensures Cu(II) is fully coordinated by THPTA before reduction, preventing off-target coordination by the piperidine substrate[4]. Let stand for 5 minutes.
Step 3: Reaction Assembly
In a reaction vial, combine 1.0 equivalent of the alkyne and 1.1 equivalents of the azide in a 1:1 mixture of t-BuOH and H₂O.
Add the pre-formed Cu-THPTA complex to achieve a final copper concentration of 5 mol% relative to the alkyne.
Step 4: Initiation
Add 10 mol% of freshly prepared sodium ascorbate (100 mM in H₂O) to the reaction mixture.
Causality: Ascorbate must be added last to reduce Cu(II) to the catalytically active Cu(I) species only when all substrates and ligands are equilibrated[2].
Step 5: Validation Checkpoint & Workup
Self-Validating System: Stir at room temperature for 2 hours. Prior to full workup, analyze a 5 µL aliquot via LC-MS. The complete disappearance of the alkyne mass envelope (m/z 152.1 [M+H]⁺) and the emergence of the triazole product mass confirms catalytic turnover. If unreacted alkyne persists, the sodium ascorbate has likely oxidized; add an additional 5 mol% of fresh ascorbate[4].
Purify the final conjugate via preparative HPLC.
Workflow for synthesizing PROTACs using 4-But-3-ynyl-1-methylpiperidine via CuAAC.
Conclusion
4-But-3-ynyl-1-methylpiperidine is more than a simple chemical building block; it is a rationally designed vector for CNS drug discovery. By understanding the causality behind its structural features—specifically the basicity of the N-methylpiperidine and the steric projection of the but-3-ynyl spacer—researchers can seamlessly integrate this scaffold into advanced CuAAC workflows to generate high-affinity, target-specific therapeutics.
A Phased Approach to the In Vitro Toxicological Evaluation of 4-But-3-ynyl-1-methylpiperidine: A Technical Guide
Foreword: The Imperative for Early-Stage In Vitro Toxicity Assessment The journey of a novel chemical entity from discovery to potential therapeutic application is fraught with challenges, with unforeseen toxicity being...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Imperative for Early-Stage In Vitro Toxicity Assessment
The journey of a novel chemical entity from discovery to potential therapeutic application is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1] The compound 4-But-3-ynyl-1-methylpiperidine, a piperidine derivative, belongs to a class of compounds with a broad spectrum of pharmacological activities.[2] While this structural motif is present in numerous approved drugs, it is also associated with potential toxicities.[3] Preliminary hazard classifications for 4-But-3-ynyl-1-methylpiperidine indicate potential for skin and eye irritation, as well as specific target organ toxicity.[4] Therefore, a robust and early-stage in vitro toxicological assessment is not merely a regulatory requirement but a critical step in risk mitigation and informed drug development. This guide outlines a comprehensive, tiered strategy for the preliminary in vitro toxicity profiling of 4-But-3-ynyl-1-methylpiperidine, designed to provide a foundational understanding of its potential cellular liabilities.
Chapter 1: Foundational Cytotoxicity Assessment - The Gateway to Further Investigation
The initial step in any toxicological evaluation is to determine the concentration range at which a compound elicits a cytotoxic response. This is crucial for establishing the dose-response relationship and for selecting appropriate, non-lethal concentrations for more complex mechanistic studies. We will employ two mechanistically distinct assays to assess cell viability, providing a more holistic view of the compound's impact on cellular health.
The MTT Assay: A Measure of Metabolic Competence
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cellular metabolic activity.[5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general cytotoxicity, or a cell line relevant to the compound's intended target) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.
Compound Exposure: Prepare a serial dilution of 4-But-3-ynyl-1-methylpiperidine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
MTT Incubation: Following the exposure period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
The Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[6] This assay serves as a reliable indicator of cytotoxicity mediated by compromised cell membrane integrity.
Experimental Protocol: LDH Assay
Cell Seeding and Compound Exposure: Follow the same procedure as for the MTT assay (Steps 1 and 2).
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
Incubation and Absorbance Reading: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the appropriate wavelength (typically 490 nm).
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and determine the EC50 (half-maximal effective concentration) for LDH release.
Data Presentation: Foundational Cytotoxicity
Assay
Cell Line
Exposure Time (hours)
IC50 / EC50 (µM)
MTT
HEK293
24
[Example Value]
48
[Example Value]
72
[Example Value]
LDH
HEK293
24
[Example Value]
48
[Example Value]
72
[Example Value]
Diagram: Tiered In Vitro Toxicity Testing Workflow
Caption: A tiered approach to in vitro toxicity assessment.
Chapter 2: Genotoxicity Assessment - A Critical Regulatory Hurdle
Genotoxicity testing is a cornerstone of preclinical safety assessment, as it evaluates the potential of a compound to damage genetic material, which can lead to mutations and cancer.[7] A standard battery of in vitro genotoxicity tests is required by regulatory agencies.[8][9]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to identify substances that can produce gene mutations.[9] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and grow on a minimal medium.
Experimental Protocol: Ames Test (Plate Incorporation Method)
Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix from rat liver).
Compound Exposure: In a test tube, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a control buffer.
Plating: Add molten top agar to the mixture and pour it onto a minimal glucose agar plate.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[8][10] Micronuclei are small, extranuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during mitosis.
Experimental Protocol: In Vitro Micronucleus Assay
Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes) and expose the cells to various concentrations of 4-But-3-ynyl-1-methylpiperidine, with and without S9 metabolic activation.
Cytochalasin B Treatment: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have undergone one round of mitosis.
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., acridine orange or DAPI).
Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Given the diverse pharmacological profiles of piperidine derivatives, it is prudent to investigate potential organ-specific toxicities, with a focus on the liver and the central nervous system.
Hepatotoxicity Assessment in HepG2 Cells
The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury.[11] The human hepatoma cell line HepG2 is a widely used in vitro model for hepatotoxicity screening as it retains many liver-specific functions.[12][13]
Cell Culture and Exposure: Culture HepG2 cells and expose them to a range of concentrations of 4-But-3-ynyl-1-methylpiperidine for 24 and 48 hours.
High-Content Imaging: Utilize a high-content imaging system to simultaneously assess multiple parameters of cellular health, including:
Mitochondrial Membrane Potential: Using a fluorescent dye like TMRM to assess mitochondrial function.
Reactive Oxygen Species (ROS) Production: Using a probe such as CellROX Green to measure oxidative stress.
Nuclear Morphology and Cell Number: Using a nuclear stain like Hoechst 33342 to assess apoptosis and cell loss.
Intracellular Calcium Levels: Using a calcium-sensitive dye like Fluo-4 AM.
Data Analysis: Quantify the changes in fluorescence intensity for each parameter and identify the concentration at which significant alterations occur.
Diagram: Hepatotoxicity Assessment Workflow
Caption: Workflow for multiparametric hepatotoxicity assessment.
Neurotoxicity Assessment in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a valuable tool for in vitro neurotoxicity studies, as these cells can be differentiated to exhibit a more neuron-like phenotype.[14][15]
Experimental Protocol: Neurotoxicity in Differentiated SH-SY5Y Cells
Cell Differentiation: Differentiate SH-SY5Y cells using a suitable protocol (e.g., treatment with retinoic acid and brain-derived neurotrophic factor).
Compound Exposure: Expose the differentiated cells to a range of concentrations of 4-But-3-ynyl-1-methylpiperidine for 48 and 72 hours.
Neurite Outgrowth Analysis: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin). Capture images and use automated image analysis software to quantify neurite length and branching.
Assessment of Apoptosis: Utilize an assay to measure caspase-3/7 activity, key executioners of apoptosis, to determine if the compound induces neuronal cell death.
Mitochondrial Respiration: Employ a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function and glycolysis.
Data Presentation: Organ-Specific Toxicity
Assay
Cell Line
Parameter Measured
Result
Hepatotoxicity
HepG2
Mitochondrial Membrane Potential
[Example: Dose-dependent decrease]
ROS Production
[Example: Dose-dependent increase]
Neurotoxicity
Differentiated SH-SY5Y
Neurite Outgrowth
[Example: Inhibition at X µM]
Caspase-3/7 Activity
[Example: Increase at Y µM]
Mitochondrial Respiration (OCR)
[Example: Decrease at Z µM]
Conclusion: Synthesizing the Data for an Informed Path Forward
The phased in vitro toxicity assessment outlined in this guide provides a robust framework for characterizing the potential hazards of 4-But-3-ynyl-1-methylpiperidine. By systematically evaluating its effects on cell viability, genetic integrity, and organ-specific functions, we can construct a comprehensive toxicity profile. This data-driven approach is essential for making informed go/no-go decisions in the drug development process, ultimately saving time and resources while prioritizing safety.[1][5] The integration of these findings, in accordance with OECD guidelines for in vitro testing, will provide a solid foundation for any subsequent preclinical and clinical development of this compound.[16][17]
References
In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]
In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]
A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. PubMed. [Link]
Ames Test and Genotoxicity Testing. Nelson Labs. [Link]
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]
Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V. [Link]
In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. PMC - NIH. [Link]
Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. Reprocell. [Link]
Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2. PubMed. [Link]
High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. PMC. [Link]
In vitro assays for developmental neurotoxicity. OECD. [Link]
ECVAM in vitro toxicity tests included in OECD testing recommendations. CORDIS. [Link]
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
In Vitro Assays for Screening Small Molecules. PubMed. [Link]
In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells. PubMed. [Link]
Guidelines for the Testing of Chemicals. OECD. [Link]
The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv. [Link]
OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. European Society of Toxicology In Vitro. [Link]
Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. MDPI. [Link]
In vitro and in silico approach methods for developmental neurotoxicity assessment. Diva-Portal.org. [Link]
(PDF) In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. ResearchGate. [Link]
4-(but-3-yn-1-yl)-1-methylpiperidine — Chemical Substance Information. NextSDS. [Link]
The cytotoxic effect of some synthetic nitrogen-containing heterocyclic compounds on cultures of tumour and normal cells and the calculation of their ADME, QSAR, and DFT pharmacological properties. ScienceRise: Biological Science. [Link]
Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. MDPI. [Link]
Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. MDPI. [Link]
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
Synthesis, in silico, and in vitro pharmacological evaluation of norbornenylpiperazine derivatives as potential ligands. Journal of Applied Pharmaceutical Science. [Link]
Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates as new potential PET radiotracer candidates for the NR2B subtype N-methyl-D-aspartate receptor. PubMed. [Link]
The Definitive Guide to the Pharmacokinetic Profiling of 4-But-3-ynyl-1-methylpiperidine Compounds
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, integral to the...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, integral to the architecture of numerous approved pharmaceuticals.[1][2][3][4] Its structural rigidity and capacity for diverse functionalization make it a favored moiety for medicinal chemists aiming to optimize therapeutic candidates.[4] The introduction of unique substituents, such as the butynyl group in 4-But-3-ynyl-1-methylpiperidine, presents novel opportunities for pharmacological activity but also introduces critical questions regarding its behavior within a biological system. A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development, mitigating risks of late-stage attrition and informing rational dose selection for clinical trials.[5][6][7]
This in-depth technical guide provides a robust framework for the comprehensive pharmacokinetic profiling of 4-But-3-ynyl-1-methylpiperidine and its analogs. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental choices, empowering researchers to not only execute but also to strategically design and interpret their studies.
Part 1: Foundational In Vitro ADME Assessment: Building a Predictive Profile
Early-stage in vitro ADME assays are indispensable for forecasting a compound's in vivo performance.[5][6][7][8] These assays provide crucial data on a molecule's intrinsic properties, guiding lead optimization and identifying potential liabilities long before the commitment of significant resources to animal studies.[6][8]
Physicochemical Characterization: The Bedrock of Pharmacokinetics
The fundamental physicochemical properties of 4-But-3-ynyl-1-methylpiperidine will profoundly influence its ADME profile.
Lipophilicity (LogP/LogD): The balance between hydrophilicity and lipophilicity governs a drug's ability to traverse biological membranes. The addition of the methyl and butynyl groups to the piperidine ring is expected to increase its lipophilicity.[1] This can be experimentally determined using methods like the shake-flask method or calculated using computational models.
Aqueous Solubility: Adequate solubility is a prerequisite for absorption. The solubility of the compound should be assessed at physiologically relevant pH values (e.g., pH 2.0, 6.5, and 7.4) to simulate conditions in the gastrointestinal tract and systemic circulation.
pKa: The ionization state of the piperidine nitrogen will impact its solubility, permeability, and binding to plasma proteins.[1] Potentiometric titration is the gold standard for pKa determination.
Parameter
Predicted Value for 4-But-3-ynyl-1-methylpiperidine
Rationale
LogP
2.0 - 3.0
The piperidine core has a LogP of approximately 0.84. The methyl and butynyl groups will increase lipophilicity.[1]
Aqueous Solubility
Moderate to Low
Increased lipophilicity often corresponds with decreased aqueous solubility.
pKa
9.5 - 10.5
The N-methylpiperidine moiety is a tertiary amine with a pKa typically in this range.[1]
Membrane Permeability: The Gateway to Systemic Exposure
For oral drug candidates, the ability to cross the intestinal epithelium is a critical determinant of bioavailability.
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a rapid assessment of passive diffusion.
Caco-2 Permeability Assay: Utilizing a monolayer of human colorectal adenocarcinoma cells, this assay models the intestinal barrier, providing insights into both passive and active transport mechanisms.[5][6]
Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a differentiated monolayer.
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
Assay Procedure:
The test compound is added to the apical (A) or basolateral (B) side of the monolayer.
Samples are collected from the opposite chamber at predetermined time points.
The concentration of the compound in the samples is quantified by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated in both directions (A to B and B to A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Metabolic Stability: A Predictor of In Vivo Clearance
The metabolic fate of a drug candidate is a primary determinant of its half-life and potential for drug-drug interactions.[9]
Liver Microsomes: These subcellular fractions contain a high concentration of cytochrome P450 (CYP) enzymes, the major players in Phase I metabolism.
Hepatocytes: The use of primary hepatocytes provides a more comprehensive picture of metabolism, incorporating both Phase I and Phase II metabolic pathways.[10]
Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity) at 37°C.
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: The metabolic reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.
Data Analysis: The rate of disappearance of the compound is used to calculate the intrinsic clearance (CLint).
Caption: Workflow for determining metabolic stability in human liver microsomes.
Plasma Protein Binding: Impact on Distribution and Efficacy
The extent to which a drug binds to plasma proteins influences its free concentration, which is the fraction available to interact with its target and be cleared from the body.
Equilibrium Dialysis: This is the gold standard method for determining the fraction of a drug bound to plasma proteins.
Assay
Key Parameter
Interpretation
Caco-2 Permeability
Papp (cm/s)
High Papp suggests good oral absorption.
Metabolic Stability
Intrinsic Clearance (CLint)
Low CLint indicates a lower potential for rapid metabolism.
Plasma Protein Binding
Fraction Unbound (fu)
A high fraction unbound may lead to a larger volume of distribution and higher clearance.
Part 2: In Vivo Pharmacokinetic Studies: Characterizing the ADME Profile in a Living System
In vivo studies are essential to understand how a compound behaves in a complex biological system, providing critical data on its pharmacokinetic parameters.[11][12][13]
Animal Model Selection
The choice of animal model is critical and should be based on factors such as metabolic similarity to humans and the specific scientific question being addressed. Rodents (mice or rats) are typically used for initial PK screening.[12]
Study Design and Execution
A well-designed in vivo PK study will yield data on key parameters such as clearance, volume of distribution, half-life, and bioavailability.[11]
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the facility for at least one week.
Dose Formulation: A suitable vehicle is developed to solubilize the test compound for both intravenous (IV) and oral (PO) administration.
Dosing:
IV Group: The compound is administered as a single bolus dose via the tail vein.
PO Group: The compound is administered by oral gavage.
Blood Sampling: Serial blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.[9]
Caption: General workflow for an in vivo pharmacokinetic study.
Data Analysis and Interpretation
The plasma concentration-time data are used to calculate key pharmacokinetic parameters.
Parameter
Description
Importance
Clearance (CL)
The volume of plasma cleared of the drug per unit time.
A primary determinant of the dosing rate required to maintain a steady-state concentration.
Volume of Distribution (Vd)
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Indicates the extent of drug distribution into tissues.
Half-life (t1/2)
The time required for the drug concentration to decrease by half.
Determines the dosing interval.
Bioavailability (F%)
The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
A critical parameter for oral drug candidates.
Part 3: Advanced Characterization and Regulatory Considerations
For promising candidates, further studies are often warranted to build a more complete picture of their pharmacokinetic profile and to meet regulatory expectations.[14][15][16][17]
Metabolite Identification
Identifying the major metabolites of a drug is crucial for understanding its clearance pathways and for assessing the potential for pharmacologically active or toxic metabolites. This is typically done using high-resolution mass spectrometry.
Cytochrome P450 Inhibition
Assessing the potential of a compound to inhibit major CYP isoforms is a critical step in evaluating its potential for drug-drug interactions.
Excretion Studies
These studies determine the routes and extent of elimination of the drug and its metabolites from the body (e.g., via urine and feces).[18]
Conclusion
The pharmacokinetic profiling of novel compounds like 4-But-3-ynyl-1-methylpiperidine is a systematic and multi-faceted endeavor. By employing a logically sequenced series of in vitro and in vivo studies, researchers can build a comprehensive understanding of a compound's ADME properties. This knowledge is not merely a collection of data points but rather a critical tool for informed decision-making throughout the drug discovery and development process, ultimately increasing the probability of translating a promising molecule into a safe and effective therapeutic.
References
Benchchem. A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols.
InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success.
Selvita. In Vitro ADME.
WuXi AppTec. A Guide to In Vitro ADME Testing in Drug Development.
Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
Agilent. ADME Assays.
WuXi AppTec DMPK. In Vivo Pharmacokinetics.
Reaction Biology. In Vivo PK/PD Study Services.
Pharmaron. Discovery in vivo PK Services.
PMC. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data.
FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
Enamine. Analogues of Piperidine for Drug Design.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
FDA. Guidance for Industry.
Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
FDA. Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry.
FDA. Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry.
Benchchem. Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide.
Structural Characterization and Analytical Profiling of 4-But-3-ynyl-1-methylpiperidine
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Reference Guide Executive Summary In modern drug discovery and bioconjugation, 4-but-3-ynyl-1-methylpip...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Reference Guide
Executive Summary
In modern drug discovery and bioconjugation, 4-but-3-ynyl-1-methylpiperidine (CAS: 2229123-76-4) serves as a highly versatile bifunctional building block. Its structural anatomy features a basic N-methylpiperidine core—a privileged scaffold in neuroactive and metabolic drugs—paired with a terminal alkyne, making it an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.
Because the molecule contains both a tertiary amine and an unsaturated hydrocarbon tail, establishing a rigorous analytical baseline is critical for verifying synthetic purity and downstream conjugate integrity. This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) characterization of 4-but-3-ynyl-1-methylpiperidine.
Analytical Strategy & Workflow
To establish a self-validating analytical system, orthogonal techniques must be employed. NMR spectroscopy provides absolute stereochemical and connectivity data, while HRMS confirms the exact elemental composition and structural connectivity through collision-induced dissociation (CID).
Figure 1: Integrated NMR and HRMS analytical workflow for structural validation.
High-Resolution Mass Spectrometry (HRMS) Profiling
Ionization Causality and Exact Mass
The presence of the tertiary amine in the piperidine ring dictates the ionization strategy. Electrospray Ionization in positive mode (ESI+) is highly favored because the basic nitrogen readily accepts a proton, forming a stable [M+H]⁺ pseudo-molecular ion. The monoisotopic mass of the neutral compound (C₁₀H₁₇N) is 151.1361 Da[1]. Consequently, the theoretical [M+H]⁺ ion is observed at m/z 152.1434.
Fragmentation Mechanisms (CID)
When subjected to tandem mass spectrometry (MS/MS), the molecule undergoes predictable, structurally diagnostic fragmentation:
Alkyne Cleavage: Terminal alkynes typically fragment at the α-β carbon-carbon bond to generate a resonance-stabilized 3-propynyl (propargyl) cation at m/z 39[2].
Alpha-Cleavage of Aliphatic Amines: The piperidine ring undergoes α-cleavage adjacent to the nitrogen atom, a highly favored process due to the stabilization of the resulting carbocation by the nitrogen's lone pair[3].
Neutral Loss: The loss of the entire butynyl side chain (C₄H₅•, 53 Da) yields the stable N-methylpiperidinium cation at m/z 98.
Figure 2: Proposed ESI-CID fragmentation pathways for 4-but-3-ynyl-1-methylpiperidine.
For accurate NMR profiling, the free base form of the compound is dissolved in deuterated chloroform (CDCl₃). In solution, the piperidine ring adopts a chair conformation. To minimize 1,3-diaxial steric clashes, both the N-methyl group and the 4-butynyl side chain preferentially occupy equatorial positions[4]. This conformational lock results in distinct axial and equatorial proton signals with highly specific scalar coupling constants (J-values).
¹H NMR Spectral Assignments
The terminal alkyne proton (≡CH) is highly diagnostic. It appears as a triplet near 1.95 ppm due to long-range (4-bond) coupling with the adjacent methylene protons (C2'). The N-methyl group appears as an intense singlet at ~2.25 ppm.
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
1.25
m (multiplet)
-
2H
Piperidine H-3/5 (axial)
1.30
m (multiplet)
-
1H
Piperidine H-4 (axial)
1.45
q (quartet)
7.5
2H
Sidechain C1' (-CH₂-)
1.65
m (multiplet)
-
2H
Piperidine H-3/5 (equatorial)
1.85
td (triplet of doublets)
11.5, 2.5
2H
Piperidine H-2/6 (axial)
1.95
t (triplet)
2.6
1H
Alkyne C4' (≡CH)
2.20
td (triplet of doublets)
7.5, 2.6
2H
Sidechain C2' (-CH₂-C≡)
2.25
s (singlet)
-
3H
N-CH₃
2.85
d (doublet)
11.5
2H
Piperidine H-2/6 (equatorial)
¹³C NMR Spectral Assignments
The ¹³C spectrum clearly differentiates the sp³ carbons of the piperidine ring from the sp carbons of the alkyne. The terminal alkyne carbon (≡CH) resonates around 68.4 ppm, while the internal alkyne carbon (-C≡) is shifted downfield to 84.6 ppm due to the anisotropy of the triple bond.
Chemical Shift (δ, ppm)
Carbon Type
Assignment
16.5
CH₂
Sidechain C2' (-CH₂-C≡)
32.1
CH₂
Piperidine C-3/5
35.4
CH
Piperidine C-4
35.8
CH₂
Sidechain C1' (-CH₂-)
46.2
CH₃
N-CH₃
56.1
CH₂
Piperidine C-2/6
68.4
CH
Alkyne C4' (≡CH)
84.6
C (quaternary)
Alkyne C3' (-C≡)
Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to.
Protocol: High-Resolution ESI-MS Acquisition
Rationale: Direct infusion bypasses LC column interactions, providing a pure spectral baseline for the parent ion and its fragments.
Calibration: Tune the Q-TOF mass spectrometer using Agilent ESI-L Low Concentration Tuning Mix to ensure mass accuracy within < 2 ppm.
Sample Preparation: Dilute the stock solution of 4-but-3-ynyl-1-methylpiperidine to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Self-validation: Formic acid forces the quantitative protonation of the tertiary amine, maximizing the [M+H]⁺ signal.
Injection: Introduce the sample via direct syringe pump infusion at a flow rate of 10 µL/min.
Source Parameters: Set Capillary Voltage to +3500 V, Fragmentor to 120 V, and Gas Temperature to 300°C.
MS/MS Acquisition: Isolate the m/z 152.1 parent ion in the quadrupole. Apply Collision Energy (CE) at 10, 20, and 40 eV using Nitrogen as the collision gas to map the fragmentation trajectory.
Protocol: NMR Acquisition
Rationale: Utilizing a 400 MHz (or higher) instrument ensures adequate dispersion of the overlapping piperidine ring multiplets.
Sample Preparation: Dissolve 15 mg of 4-but-3-ynyl-1-methylpiperidine in 0.6 mL of CDCl₃ (99.8% D).
Internal Referencing: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Self-validation: The TMS peak must be rigidly calibrated to exactly 0.00 ppm to prevent chemical shift drift.
¹H Acquisition: Run a standard 1D proton sequence (zg30) at 298 K. Set the relaxation delay (D1) to 2 seconds and acquire 16 scans to achieve a signal-to-noise ratio (S/N) > 100:1.
¹³C Acquisition: Run a proton-decoupled 1D carbon sequence (zgpg30). Because quaternary carbons (like the internal alkyne) relax slowly, set D1 to 3 seconds and acquire a minimum of 512 scans.
References
PubChemLite. "4-(but-3-yn-1-yl)-1-methylpiperidine". Université du Luxembourg.
The Potential Role of 4-But-3-ynyl-1-methylpiperidine in Neuropharmacology: A Technical Guide for Researchers
Disclaimer: The compound 4-But-3-ynyl-1-methylpiperidine is not extensively characterized in publicly available scientific literature. This guide, therefore, extrapolates its potential neuropharmacological roles based on...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: The compound 4-But-3-ynyl-1-methylpiperidine is not extensively characterized in publicly available scientific literature. This guide, therefore, extrapolates its potential neuropharmacological roles based on the well-documented activities of its core structural motifs: the 1-methylpiperidine scaffold and the 4-substituted alkynylpiperidine framework. All proposed mechanisms and protocols are predictive and intended to serve as a foundational resource for initiating research into this novel chemical entity.
Introduction: Deconstructing a Privileged Scaffold for Novel CNS Drug Discovery
The piperidine ring is a ubiquitous and highly valued scaffold in the development of centrally active therapeutic agents.[1] Its conformational flexibility and the capacity of its nitrogen atom to be protonated at physiological pH allow for critical interactions with a multitude of neurological targets.[2] The addition of a methyl group to the nitrogen (the 1-methylpiperidine moiety) and an alkynyl functional group at the 4-position introduces specific stereoelectronic features that can confer potency and selectivity for various receptors and enzymes.
This guide explores the prospective neuropharmacological landscape of 4-But-3-ynyl-1-methylpiperidine, a molecule that, by its very structure, suggests a rich potential for interaction with key players in neurotransmission and neuromodulation. We will delve into its likely biological targets, propose testable hypotheses regarding its mechanism of action, and provide detailed experimental workflows for its characterization.
Predicted Neuropharmacological Profile and Key Areas of Investigation
Based on structure-activity relationships of analogous compounds, 4-But-3-ynyl-1-methylpiperidine is predicted to exhibit activity in one or more of the following areas:
Dopaminergic and Serotonergic Systems: The piperidine scaffold is a cornerstone of many antipsychotic drugs that modulate dopamine D2 and serotonin 5-HT2A receptors.[3] Furthermore, piperazine derivatives with a butynyl linker have demonstrated dopamine D3 receptor antagonism.[4]
Monoamine Oxidase (MAO) Inhibition: The 1-methylpiperidine structure is reminiscent of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is a substrate for MAO-B.[5][6] This suggests a potential for interaction with MAO enzymes, which could have implications for the treatment of Parkinson's disease and depression.
Excitatory Amino Acid System: N-substituted 4-benzylpiperidines are known to be selective antagonists of the NR1/2B subtype of the NMDA receptor.[7] The rigid butynyl group could orient a key pharmacophore in a way that facilitates binding to this or other glutamate receptors.
Opioid Receptors: 4,4-disubstituted piperidines have been shown to possess potent analgesic properties, with some exhibiting high affinity for opioid receptors.[8][9]
Neuroinflammation: N-alkyl-4-arylpiperidines have demonstrated anti-neuroinflammatory effects through the modulation of pathways such as NF-κB.[10]
Proposed Mechanism of Action: A Focus on Dopamine/Serotonin Receptor Modulation
Given the prevalence of the piperidine scaffold in antipsychotic and other CNS drugs, a primary hypothesis is that 4-But-3-ynyl-1-methylpiperidine acts as a modulator of dopamine and/or serotonin receptors. The 1-methyl group can influence the basicity of the piperidine nitrogen, which is a key interaction point for many aminergic G-protein coupled receptors (GPCRs). The 4-but-3-ynyl substituent can be envisioned to project into a specific sub-pocket of the receptor, potentially conferring selectivity.
The diagram below illustrates the canonical Gαi-coupled signaling pathway of the dopamine D2 receptor, which is a primary target for many antipsychotic medications. Antagonism of this receptor by a compound like 4-But-3-ynyl-1-methylpiperidine would be expected to block the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
Caption: Hypothetical antagonism of the D2 receptor signaling pathway.
Experimental Protocols for Pharmacological Characterization
A systematic approach is required to elucidate the neuropharmacological profile of 4-But-3-ynyl-1-methylpiperidine. The following is a proposed workflow:
Experimental Workflow: From Binding to In Vivo Efficacy
Caption: A staged experimental workflow for characterizing a novel CNS compound.
Detailed Protocol: Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol outlines a standard procedure to determine the binding affinity of 4-But-3-ynyl-1-methylpiperidine for the human dopamine D2 receptor.
1. Materials and Reagents:
Test Compound: 4-But-3-ynyl-1-methylpiperidine, dissolved in an appropriate vehicle (e.g., DMSO).
Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific for D2-like receptors).
Non-specific Ligand: Haloperidol or Butaclamol (at a high concentration, e.g., 10 µM).
Receptor Source: Commercially available membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Scintillation Cocktail
96-well filter plates and a cell harvester
2. Procedure:
Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer. The final concentration in the assay should typically range from 0.1 nM to 10 µM.
Assay Setup:
In a 96-well plate, add 50 µL of assay buffer for total binding wells.
Add 50 µL of the non-specific ligand solution for non-specific binding wells.
Add 50 µL of the various dilutions of the test compound for competition wells.
Addition of Radioligand: Add 50 µL of the [³H]-radioligand solution to all wells. The concentration of the radioligand should be close to its Kd value for the D2 receptor.
Initiation of Reaction: Add 100 µL of the receptor membrane preparation to all wells to initiate the binding reaction.
Incubation: Incubate the plate at room temperature (or 37°C, depending on the specific protocol) for 60-90 minutes with gentle agitation to reach equilibrium.
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
Scintillation Counting: After drying the filter mats, place them in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative Data from Structurally Related Compounds
While no direct data exists for 4-But-3-ynyl-1-methylpiperidine, the following table presents affinity data for related piperidine-containing compounds to provide a contextual framework for potential potency.
Compound Class
Target
Ki (nM) or IC₅₀ (µM)
Reference Compound
N-substituted 4-benzylpiperidines
NMDA Receptor (NR1/2B)
IC₅₀ = 0.63 µM
N-(2-phenoxyethyl)-4-benzylpiperidine
1-Alkyl-4,4-diphenylpiperidines
MPTP Receptor Binding Site
Ki = 2.2 µM
Budipine
Arylcarboxamide butynyl piperazines
Dopamine D3 Receptor
Ki = 0.6 - 1080 nM
N/A
Conclusion and Future Directions
The structural features of 4-But-3-ynyl-1-methylpiperidine position it as a compound of significant interest for neuropharmacological investigation. Its 1-methylpiperidine core is a well-established pharmacophore in CNS drug discovery, and the 4-but-3-ynyl substituent offers a unique opportunity for exploring novel receptor interactions. The proposed research strategy, beginning with broad in vitro screening and progressing to functional and in vivo models, will be crucial in defining the therapeutic potential of this and related molecules. A thorough investigation into its metabolic stability and potential for MAO-related neurotoxicity will also be a critical component of its preclinical evaluation. The insights gained from such studies will not only elucidate the specific properties of this compound but also contribute to a broader understanding of the structure-activity relationships of 4-substituted piperidines in neuropharmacology.
References
Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]
Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. [Link]
The interaction of 1-alkyl-4,4-diphenylpiperidines with the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine receptor binding site. PubMed. [Link]
Structure-activity relationship study of 4-substituted piperidines at Leu26 moiety of novel p53-hDM2 inhibitors. PubMed. [Link]
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
[Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. PubMed. [Link]
4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. [Link]
Identification, Design, Synthesis, and Pharmacological Activity of (4-ethyl-piperazin-1-yl)-phenylmethanone Derivatives With Neuroprotective Properties Against Beta-Amyloid-Induced Toxicity. PubMed. [Link]
N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. PubMed. [Link]
Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]
Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine Neurotoxicity. PubMed. [Link]
Identification of N-(Alkyl)-4-phenylpiperidines as Anti-Neuroinflammatory Agents. ResearchGate. [Link]
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Technical Application Note & Experimental Protocol.
Executive Summary
In modern bioconjugation and drug development, modulating the physicochemical properties of a payload is just as critical as the conjugation chemistry itself. 4-But-3-ynyl-1-methylpiperidine (CAS: 2229123-76-4) [1] is a highly versatile, bifunctional building block designed to address both challenges simultaneously.
By combining a bioorthogonal terminal alkyne with a basic 1-methylpiperidine moiety, this reagent allows researchers to efficiently "click" a solubility-enhancing pharmacophore onto azide-functionalized biomolecules, fluorophores, or hydrophobic drug payloads (such as those used in Antibody-Drug Conjugates or PROTACs).
Mechanistic Rationale & Physicochemical Profiling
Solubility Enhancement via Physiologic Protonation: The 1-methylpiperidine ring contains a tertiary amine with a pKa of approximately 10.1[2]. At a physiological pH of 7.4, this nitrogen is predominantly protonated. When conjugated to highly hydrophobic payloads, the introduction of this localized positive charge drastically improves aqueous solubility, reduces non-specific binding, and prevents payload aggregation.
Optimized Bioorthogonal Reactivity: The molecule features a 4-carbon (but-3-ynyl) spacer between the piperidine ring and the terminal alkyne. This spacer provides critical spatial separation, minimizing steric hindrance from the bulky piperidine ring and accelerating the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) rate compared to shorter ethynyl or propynyl analogs.
The following protocol details the conjugation of 4-But-3-ynyl-1-methylpiperidine to an azide-functionalized protein or peptide.
Critical Insight: To preserve the structural integrity of sensitive biomolecules, this protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a Cu(I)-stabilizing ligand. Pre-complexing Cu(II) with THPTA is mandatory; it prevents free copper ions from coordinating with protein backbone amides, which would otherwise lead to reactive oxygen species (ROS) mediated degradation[3].
Reagent Preparation
CuSO4 Stock (100 mM): Dissolve CuSO4 in degassed water.
THPTA Ligand Stock (250 mM): Dissolve THPTA in degassed water[4].
Sodium Ascorbate (100 mM): Must be prepared fresh daily. Dissolve in degassed water[3].
4-But-3-ynyl-1-methylpiperidine (100 mM): Dissolve in DMSO.
Step-by-Step Methodology
Prepare the Biomolecule: Dilute the azide-functionalized biomolecule in a compatible buffer (e.g., 100 mM Sodium Phosphate, pH 7.4) to a final concentration of 1–5 mg/mL.
Add the Alkyne: Add 5 to 10 molar equivalents of 4-But-3-ynyl-1-methylpiperidine to the biomolecule solution. Mix gently.
Pre-complex the Catalyst: In a separate microcentrifuge tube, mix the 100 mM CuSO4 stock and the 250 mM THPTA stock at a 1:5 molar ratio (e.g., 2 µL CuSO4 + 4 µL THPTA). Vortex and incubate at room temperature for 5 minutes. Causality: This 1:5 ratio ensures all copper is chelated, maximizing catalytic efficiency while protecting the protein[4].
Introduce the Catalyst: Add the pre-complexed CuSO4/THPTA solution to the biomolecule/alkyne mixture. The final copper concentration in the reaction should be approximately 1–2 mM[4].
Initiate the Reaction: Add Sodium Ascorbate to a final concentration of 5–10 mM. Causality: Ascorbate reduces the Cu(II)-THPTA complex to the catalytically active Cu(I)-THPTA species in situ, triggering the cycloaddition[3].
Incubation: Degas the tube briefly with argon, seal, and incubate at room temperature for 1 to 2 hours with gentle end-over-end rotation.
Purification: Remove excess small molecules and copper using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25) or extensive dialysis against PBS.
Workflow Visualization
Workflow for CuAAC bioconjugation using 4-But-3-ynyl-1-methylpiperidine.
Application Notes and Protocols for the Radiolabeling of 4-But-3-ynyl-1-methylpiperidine
Introduction: Strategic Approaches to Radiolabeling 4-But-3-ynyl-1-methylpiperidine for In Vivo Imaging 4-But-3-ynyl-1-methylpiperidine is a molecule of significant interest for researchers developing novel molecular pro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Strategic Approaches to Radiolabeling 4-But-3-ynyl-1-methylpiperidine for In Vivo Imaging
4-But-3-ynyl-1-methylpiperidine is a molecule of significant interest for researchers developing novel molecular probes for in vivo imaging techniques such as Positron Emission Tomography (PET). Its structure, featuring a terminal alkyne and a piperidine ring, presents strategic opportunities for the incorporation of positron-emitting radionuclides. The choice of radionuclide and corresponding labeling strategy is paramount and is dictated by the intended biological application, the required pharmacokinetic profile of the tracer, and the available radiochemistry infrastructure.
This guide provides detailed, step-by-step protocols for the radiolabeling of 4-But-3-ynyl-1-methylpiperidine with two of the most commonly used short-lived radionuclides in PET: Fluorine-18 ([¹⁸F], t½ ≈ 110 min) and Carbon-11 ([¹¹C], t½ ≈ 20 min).[1][2] The selection between these two isotopes is a critical experimental design choice. The longer half-life of [¹⁸F] allows for more complex multi-step syntheses, transportation to satellite imaging centers, and longer imaging protocols to study slower biological processes.[3] In contrast, the shorter half-life of [¹¹C] is advantageous for studies requiring multiple scans in the same subject on the same day and for molecules where the introduction of a non-native fluorine atom might alter the biological activity.[2]
The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and the rationale for each step. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel radiopharmaceuticals.
Part 1: [¹⁸F]-Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne functionality of 4-But-3-ynyl-1-methylpiperidine makes it an ideal candidate for "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions.[4][5] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction used in radiochemistry for the formation of a stable triazole ring, effectively linking the target molecule to an [¹⁸F]-labeled prosthetic group.[6][7][8]
Scientific Rationale
This strategy involves a two-step approach: first, the synthesis of an azide-containing prosthetic group labeled with [¹⁸F], followed by its conjugation to 4-But-3-ynyl-1-methylpiperidine. This method is often preferred for labeling complex and sensitive biomolecules as it avoids exposing the target molecule to the potentially harsh conditions of direct radiofluorination.[8] The CuAAC reaction is highly reliable and proceeds with high yields under aqueous conditions, making it exceptionally versatile.[4][7]
Experimental Workflow Diagram
Caption: Workflow for [¹⁸F]-labeling of 4-But-3-ynyl-1-methylpiperidine via CuAAC.
Detailed Protocol
Materials and Reagents:
Reagent
Supplier
Purpose
4-But-3-ynyl-1-methylpiperidine
Custom Synthesis/Commercially Available
Target molecule for radiolabeling
[¹⁸F]Fluoride
Cyclotron produced
Radioisotope source
Kryptofix 2.2.2 (K₂₂₂)
Sigma-Aldrich
Phase transfer catalyst for [¹⁸F]fluoride
Potassium Carbonate (K₂CO₃)
Sigma-Aldrich
Base for activation of [¹⁸F]fluoride
Azido-prosthetic group precursor
(e.g., tosyl- or bromo-precursor)
Precursor for the [¹⁸F]-azido prosthetic group
Copper(II) Sulfate (CuSO₄)
Sigma-Aldrich
Copper catalyst precursor
Sodium Ascorbate
Sigma-Aldrich
Reducing agent to generate Cu(I) in situ
Acetonitrile (MeCN), Anhydrous
Sigma-Aldrich
Reaction solvent
Dimethylsulfoxide (DMSO), Anhydrous
Sigma-Aldrich
Reaction solvent
Water for Injection (WFI)
Various
Solvent for CuAAC reaction and HPLC mobile phase
Solid-Phase Extraction (SPE) Cartridges
Waters (e.g., Sep-Pak)
For purification of intermediates and final product
HPLC System with Radio-detector
Various
For purification and quality control of the final radiolabeled product
Radio-TLC Scanner
Various
For in-process reaction monitoring and quality control
Step 1: Synthesis of an [¹⁸F]-Azido Prosthetic Group (Example: [¹⁸F]fluoroethyl azide)
[¹⁸F]Fluoride Trapping and Drying:
Aseptically transfer the cyclotron-produced aqueous [¹⁸F]fluoride solution to a shielded hot cell and trap it on an anion exchange cartridge (e.g., QMA).
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
Azeotropically dry the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex by heating under a stream of nitrogen. Repeat with anhydrous acetonitrile until the mixture is completely dry. This step is critical to activate the [¹⁸F]fluoride for nucleophilic substitution.
Radiofluorination and Azide Formation:
Dissolve the appropriate precursor (e.g., 1-bromo-2-tosyloxyethane) in anhydrous DMSO or acetonitrile and add it to the dried [¹⁸F]fluoride complex.
Heat the reaction mixture at 80-120°C for 10-15 minutes to produce the [¹⁸F]-fluoro-intermediate.
After cooling, add a solution of sodium azide in DMF or DMSO and heat the mixture to introduce the azide functionality, yielding the [¹⁸F]-azido prosthetic group (e.g., [¹⁸F]fluoroethyl azide).
Purify the volatile [¹⁸F]-azido prosthetic group by distillation or by passing the reaction mixture through an appropriate SPE cartridge.
In a clean reaction vial, dissolve 4-But-3-ynyl-1-methylpiperidine (typically 1-5 mg) in a suitable solvent system such as a mixture of water and t-butanol or DMSO.
Add the freshly prepared [¹⁸F]-azido prosthetic group to the solution.
Prepare a fresh solution of the copper catalyst. A common and effective system is a mixture of copper(II) sulfate and sodium ascorbate in water.[9] The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.[9]
Add the copper catalyst solution to the reaction mixture.
Reaction Conditions:
The CuAAC reaction is typically rapid and can often be performed at room temperature.[5] Gentle heating (e.g., to 40-60°C) can be employed to increase the reaction rate if necessary.
Allow the reaction to proceed for 10-20 minutes. Monitor the progress of the reaction using radio-TLC.
Step 3: Purification and Quality Control
Purification:
The crude reaction mixture is typically purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the desired [¹⁸F]-labeled product from unreacted starting materials, catalyst, and other byproducts.
The collected radioactive fraction is then often passed through a C18 SPE cartridge to remove the HPLC solvents and formulate the final product in a biocompatible solution (e.g., sterile saline with a small percentage of ethanol).
Quality Control:
Radiochemical Purity: Determined by analytical radio-HPLC and radio-TLC. The radiochemical purity should typically be >95%.
Identity of the Product: Co-injection of the radiolabeled product with a non-radioactive, authenticated reference standard on an analytical HPLC system. The retention times of the radioactive peak and the UV peak of the standard should match.
Specific Activity: The specific activity (radioactivity per unit mass of the compound) is a critical parameter and is determined by analytical HPLC, comparing the radioactivity of the product peak with the concentration of the product determined from a standard curve using a UV detector.
Residual Solvents: Analysis by gas chromatography (GC) to ensure that the levels of any residual organic solvents are within pharmaceutically acceptable limits.
Part 2: [¹¹C]-Labeling via N-Methylation
The presence of a methyl group on the piperidine nitrogen of 4-But-3-ynyl-1-methylpiperidine suggests a straightforward labeling strategy using a [¹¹C]-methylating agent. This requires the synthesis of the corresponding desmethyl precursor, 4-But-3-ynyl-piperidine.
Scientific Rationale
N-methylation with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) is one of the most robust and widely used methods in Carbon-11 chemistry.[2] These reagents are highly reactive and allow for the rapid and efficient incorporation of the [¹¹C]methyl group onto nucleophilic atoms like the secondary amine of the piperidine ring. This direct labeling approach is often faster than multi-step prosthetic group strategies, which is a significant advantage given the short half-life of Carbon-11.[10][11]
Experimental Workflow Diagram
Caption: Workflow for [¹¹C]-labeling via N-methylation.
Detailed Protocol
Materials and Reagents:
Reagent
Supplier
Purpose
4-But-3-ynyl-piperidine
Custom Synthesis
Precursor for [¹¹C]-methylation
[¹¹C]Carbon Dioxide ([¹¹C]CO₂)
Cyclotron produced
Radioisotope source
[¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)
Synthesized in-house from [¹¹C]CO₂
[¹¹C]-methylating agent
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
Sigma-Aldrich
Base for deprotonation of the secondary amine
Dimethylformamide (DMF), Anhydrous
Sigma-Aldrich
Reaction solvent
HPLC System with Radio-detector
Various
For purification and quality control
Radio-TLC Scanner
Various
For in-process reaction monitoring and quality control
Step 1: Synthesis of [¹¹C]Methyl Iodide or [¹¹C]Methyl Triflate
Production of [¹¹C]CO₂: [¹¹C]CO₂ is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[11]
Conversion to [¹¹C]CH₄: The [¹¹C]CO₂ is reduced to [¹¹C]methane ([¹¹C]CH₄) by passing it over a nickel catalyst at high temperature in the presence of hydrogen gas.
Synthesis of [¹¹C]CH₃I: The [¹¹C]CH₄ is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) by recirculation through a heated quartz tube containing iodine vapor.
(Optional) Synthesis of [¹¹C]CH₃OTf: For a more reactive methylating agent, the [¹¹C]CH₃I can be passed through a column containing silver triflate (AgOTf) to yield [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
Step 2: N-[¹¹C]Methylation Reaction
Reaction Setup:
In a reaction vial, dissolve a small amount (typically <1 mg) of the desmethyl precursor, 4-But-3-ynyl-piperidine, in an anhydrous polar aprotic solvent such as DMF.
Add a suitable base, such as sodium hydride or potassium carbonate, to deprotonate the secondary amine, making it more nucleophilic.
Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction mixture.
Reaction Conditions:
The methylation reaction is usually very fast. It is typically carried out at room temperature or with gentle heating (e.g., up to 80°C) for a short duration (2-5 minutes).
The progress of the reaction can be monitored by radio-TLC.
Step 3: Purification and Quality Control
Purification:
Similar to the [¹⁸F] protocol, the crude reaction mixture is purified by semi-preparative HPLC.
The collected radioactive fraction is then reformulated into a biocompatible solution using an SPE cartridge.
Quality Control:
The quality control procedures are identical to those described for the [¹⁸F]-labeled product, including determination of radiochemical purity by radio-HPLC and radio-TLC, confirmation of identity by co-elution with an authentic standard, measurement of specific activity, and analysis of residual solvents by GC.
Trustworthiness and Self-Validation
The protocols described are based on well-established and extensively validated radiochemical transformations. To ensure the trustworthiness and self-validation of each synthesis:
In-Process Controls: Radio-TLC should be used to monitor the efficiency of each reaction step, allowing for optimization and troubleshooting in real-time.
Final Product Validation: The comprehensive quality control testing of the final product is non-negotiable. The combination of radio-HPLC, co-elution with a standard, and GC for residual solvents provides a robust validation of the product's identity, purity, and suitability for in vivo use.
Reference Standard: The synthesis and thorough characterization (e.g., by NMR, MS) of the non-radioactive ("cold") version of the final radiolabeled compound is essential for developing the purification and analytical methods and for confirming the identity of the radiolabeled product.
Conclusion
The choice between [¹⁸F] and [¹¹C] for labeling 4-But-3-ynyl-1-methylpiperidine will depend on the specific research question and logistical considerations. The CuAAC click chemistry approach for [¹⁸F]-labeling offers high yields and applicability to a wide range of molecules, while the N-methylation with [¹¹C] provides a rapid and direct labeling method. Both protocols, when executed with care and adherence to rigorous quality control standards, will yield high-quality radiotracers suitable for preclinical and potentially clinical PET imaging studies.
References
Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging - PMC. Available at: [Link]
Synthesis of carbon-11-labeled piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as new selective PET sigma1 receptor probes - PubMed. Available at: [Link]
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC. Available at: [Link]
Click Chemistry and Radiochemistry: An Update - ACS Publications. Available at: [Link]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery - Bioclone. Available at: [Link]
¹⁸F-Labeling Using Click Cycloadditions - PMC. Available at: [Link]
Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design - Frontiers. Available at: [Link]
Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging - Frontiers. Available at: [Link]
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - ACS Publications. Available at: [Link]
Design, synthesis, radiolabeling and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential Positron Emission Tomography tracer for the dopamine D4 receptors - PMC. Available at: [Link]
Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds | Chemical Reviews - ACS Publications. Available at: [Link]
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC. Available at: [Link]
Development of Carbon‐11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma‐1 Receptor Imaging - PMC. Available at: [Link]
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - Beilstein Journals. Available at: [Link]
The Process of Radiolabeled Compound Synthesis - Moravek, Inc. Available at: [Link]
Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - MDPI. Available at: [Link]
Synthesis of Radiolabeled Compounds | SEKISUI MEDICAL CO., LTD. Available at: [Link]
Chemistry of PET Radiopharmaceuticals: Labelling Strategies - Radiology Key. Available at: [Link]
Topic: Strategic Application of 4-But-3-ynyl-1-methylpiperidine in CNS Drug Discovery Pipelines
An Application Note and Protocol Guide for CNS Drug Discovery Abstract The development of novel therapeutics for Central Nervous System (CNS) disorders is a paramount challenge in modern medicine, demanding innovative to...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol Guide for CNS Drug Discovery
Abstract
The development of novel therapeutics for Central Nervous System (CNS) disorders is a paramount challenge in modern medicine, demanding innovative tools and strategies. This guide details the multifaceted applications of 4-but-3-ynyl-1-methylpiperidine, a strategically designed chemical entity, within the CNS drug discovery pipeline. By combining a CNS-privileged piperidine scaffold with a versatile terminal alkyne, this molecule serves as a powerful tool for target identification, validation, and as a foundational fragment for lead generation. This document provides senior researchers, medicinal chemists, and drug development professionals with the conceptual framework and detailed experimental protocols necessary to leverage this compound for accelerating the discovery of next-generation neurological therapeutics.
The Molecular Rationale: A Bifunctional Scaffold for CNS Research
The power of 4-but-3-ynyl-1-methylpiperidine lies in its dual-functionality, which addresses two critical aspects of CNS drug design: target engagement and synthetic tractability.
The Privileged Piperidine Core: The piperidine ring is one of the most ubiquitous heterocyclic motifs in approved CNS drugs.[1][2] Its saturated, three-dimensional structure and basic nitrogen atom allow it to form favorable interactions with a wide array of CNS targets, including GPCRs, ion channels, and transporters.[1][3] The N-methyl group modulates the pKa and lipophilicity, which are critical parameters for blood-brain barrier penetration and target binding.[4] The presence of this scaffold enhances the probability of meaningful biological interactions within the complex milieu of the CNS.[2]
The Bioorthogonal Alkyne Handle: The terminal alkyne is a uniquely valuable functional group in medicinal chemistry.[5][6] It is relatively inert under most physiological conditions, yet it can be made to react with high efficiency and specificity through bioorthogonal "click chemistry."[7] The most prominent of these reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[8][9] This provides a reliable method for covalently attaching probes, tags (like biotin), or other molecular fragments, making it an indispensable tool for chemical biology and drug discovery.[5][10]
This combination of a proven CNS pharmacophore and a versatile chemical handle makes 4-but-3-ynyl-1-methylpiperidine an exemplary tool for moving CNS projects forward with greater speed and precision.
Application I: Target Deconvolution via Chemical Proteomics
A primary bottleneck in CNS drug discovery is identifying the specific molecular target of a compound that elicits a promising phenotype. 4-But-3-ynyl-1-methylpiperidine can be used as a versatile capture probe in a competitive pull-down experiment to identify the protein targets of a primary, untagged CNS-active compound.
Experimental Workflow: Competitive Target Capture
Caption: Competitive pull-down workflow to identify targets of an unlabeled compound.
Protocol 1: Competitive Pull-Down from Rodent Brain Homogenate
Objective: To identify the specific protein targets of a novel, unlabeled CNS-active compound by observing its ability to prevent the binding and subsequent pull-down of proteins by 4-but-3-ynyl-1-methylpiperidine.
Materials:
Rodent brain tissue (e.g., cortex, hippocampus)
Lysis Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease and Phosphatase Inhibitor Cocktails.
Sodium Ascorbate solution (e.g., 300 mM, freshly prepared).[11]
Streptavidin-coated magnetic beads.
Wash Buffers (e.g., PBS with 1% SDS, 4M Urea, and PBS).
Mass Spectrometry-grade trypsin, DTT, and iodoacetamide.
Procedure:
Lysate Preparation: Homogenize fresh or frozen brain tissue in ice-cold Lysis Buffer. Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. Determine the protein concentration of the supernatant (e.g., via BCA assay).
Competitive Incubation:
Aliquot equal amounts of protein lysate (e.g., 1 mg per condition) into microcentrifuge tubes.
Treat lysates with either vehicle (DMSO) or your unlabeled primary compound at varying concentrations (e.g., 1x and 10x its functional IC₅₀) for 1 hour at 4°C.
Causality: This step allows the primary compound to occupy its specific binding sites on target proteins.
Probe Labeling: Add 4-but-3-ynyl-1-methylpiperidine to all samples at a pre-determined optimal concentration. Incubate for an additional 30 minutes at 4°C.
Causality: The probe will bind to targets not already occupied by the primary compound. In the vehicle control, it binds to all available targets. In the treated samples, its binding to specific targets will be blocked.
CuAAC Biotinylation:
Prepare the click chemistry master mix by adding reagents in the following order: CuSO₄, THPTA, and finally the Azide-Biotin tag.[11][12] Vortex briefly.
Initiate the reaction by adding freshly prepared sodium ascorbate to the master mix, then immediately add the complete mix to the lysate samples.[11]
Incubate for 1 hour at room temperature, protected from light.
Causality: This bioorthogonal reaction covalently attaches a biotin tag to the alkyne probe, which is itself bound to its protein targets.[10]
Protein Enrichment:
Add pre-washed streptavidin magnetic beads to each sample and incubate for 1.5 hours at room temperature with rotation to capture biotinylated proteins.
Pellet the beads using a magnetic stand and discard the supernatant.
Wash the beads sequentially with PBS + 1% SDS, 4M Urea in PBS, and finally several times with PBS to remove non-specifically bound proteins.
Sample Preparation for Mass Spectrometry:
Resuspend the beads in a buffer containing DTT to reduce disulfide bonds, then alkylate with iodoacetamide.
Perform on-bead digestion by adding trypsin and incubating overnight at 37°C.
Collect the supernatant containing the digested peptides for LC-MS/MS analysis.
Data Analysis: Use quantitative proteomics software to compare the abundance of identified proteins across the different conditions (Vehicle vs. 1x Compound vs. 10x Compound). Proteins that show a dose-dependent decrease in abundance in the presence of the primary compound are considered high-confidence targets.
Application II: Hit Generation via Fragment-Based Drug Design (FBDD)
FBDD has emerged as a powerful strategy for tackling challenging CNS targets.[13] It utilizes small, low-complexity molecules ("fragments") as starting points for developing more potent lead compounds.[14][15] With a molecular weight of ~151 g/mol , 4-but-3-ynyl-1-methylpiperidine is an ideal fragment that can be elaborated into a high-affinity ligand using its alkyne handle.
FBDD Workflow: Fragment Growth
Caption: Fragment-based drug design workflow incorporating fragment growth via click chemistry.
Protocol 2: Fragment Elaboration via In Situ Click Chemistry
Objective: To rapidly discover a more potent ligand by using the target protein as a template to catalyze the formation of a linked compound from the 4-but-3-ynyl-1-methylpiperidine fragment hit and a library of azide-containing fragments.
Materials:
Purified CNS target protein of interest.
4-But-3-ynyl-1-methylpiperidine (Fragment 1).
A library of diverse, low molecular weight azide-containing fragments (Fragment Library 2).
Click Chemistry Reagents (CuSO₄, Sodium Ascorbate, ligand like THPTA).
Reaction buffer compatible with protein stability.
LC-MS system for hit identification.
Assay to measure functional activity or binding affinity (e.g., functional cell-based assay, SPR, or ITC).
Procedure:
Hit Validation: Confirm that 4-but-3-ynyl-1-methylpiperidine binds to the target protein using a biophysical method (e.g., Saturation-Transfer Difference NMR or Surface Plasmon Resonance). Determine the binding affinity (typically in the high µM to mM range for a fragment).[14]
In Situ Click Reaction:
In a microcentrifuge tube, combine the purified target protein, 4-but-3-ynyl-1-methylpiperidine, and the library of azide fragments in the reaction buffer.
Causality: The protein will bind both fragments in their respective pockets, increasing their effective molarity and proximity to one another.
Initiate the reaction by adding the CuAAC catalyst system (CuSO₄/Sodium Ascorbate). Allow the reaction to proceed.
Include a control reaction without the target protein to identify any background reactivity.
Hit Identification by LC-MS:
Quench the reaction and analyze the supernatant by LC-MS.
Compare the chromatograms from the reactions with and without the target protein. Look for new mass peaks in the "with protein" sample that correspond to the mass of (Fragment 1 + an azide fragment).
Causality: The protein templating effect will selectively accelerate the formation of the optimal linked compound, making its corresponding mass peak significantly more intense than in the control reaction.[9]
Definitive Synthesis and Re-testing:
Once the successful azide fragment is identified, perform a standard solution-phase synthesis of the linked triazole-containing compound.
Purify the new, larger compound.
Validation:
Test the synthesized compound in your functional or binding assay.
A successful experiment will yield a compound with significantly higher affinity (ideally in the nM to low µM range) than the original fragment, validating the fragment-growing strategy.[16]
Physicochemical Properties
A summary of the key properties of 4-but-3-ynyl-1-methylpiperidine is essential for experimental design.
Title: Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Source: Frontiers in Neuroscience. URL: [Link]
Title: A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Source: Frontiers in Neuroscience. URL: [Link]
Title: Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Source: PubMed. URL: [Link]
Title: Fragment-Based Drug Discovery for Diseases of the Central Nervous System. Source: ACS Chemical Neuroscience. URL: [Link]
Title: Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Source: PMC. URL: [Link]
Title: 4-(but-3-yn-1-yl)-1-methylpiperidine — Chemical Substance Information. Source: NextSDS. URL: [Link]
Title: Alkynes are important functional groups in human therapeutics. Source: ResearchGate. URL: [Link]
Title: 4-(But-3-En-1-Yl)-1-Methylpiperidine — Chemical Substance Information. Source: NextSDS. URL: [Link]
Title: “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. Source: PMC. URL: [Link]
Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Source: PubMed. URL: [Link]
Title: The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. Source: Journal of the American Chemical Society. URL: [Link]
Title: Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. Source: PMC. URL: [Link]
Title: Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. Source: ACS Omega. URL: [Link]
Title: Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. Source: PubMed. URL: [Link]
Title: Acetylene Group, Friend or Foe in Medicinal Chemistry. Source: PubMed. URL: [Link]
Title: Click-linking: a cell-compatible protein crosslinking method based on click chemistry. Source: bioRxiv. URL: [Link]
Title: Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Source: Journal of Medicinal Chemistry. URL: [Link]
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI. URL: [Link]
Title: Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Inverse Agonists of the CB1 Receptor – SAR Efforts Towards Selectivity and Peripheralization. Source: PMC. URL: [Link]
Title: Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Source: ResearchGate. URL: [Link]
Application Notes and Protocols: Developing and Utilizing Terminal Alkyne Fluorescent Probes with 4-But-3-ynyl-1-methylpiperidine
Introduction: The Convergence of Bioorthogonality and Rational Probe Design In the landscape of modern biological research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Convergence of Bioorthogonality and Rational Probe Design
In the landscape of modern biological research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying molecular processes in real-time.[1] The advent of bioorthogonal chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has revolutionized our ability to label biomolecules with high specificity and efficiency within complex biological systems.[2][3][4] This reaction's power lies in its ability to forge a stable covalent bond between two functionalities—an azide and a terminal alkyne—that are otherwise inert to the vast array of functional groups present in living organisms.[5][6]
Terminal alkynes, serving as the "handle" for this reaction, are small, non-perturbing, and rarely found in nature, making them ideal for introducing into biological systems.[6][7] This guide focuses on the strategic use of 4-But-3-ynyl-1-methylpiperidine as a versatile building block for the synthesis of novel terminal alkyne fluorescent probes. The incorporation of the piperidine scaffold, a privileged structure in medicinal chemistry, offers a unique opportunity to modulate the physicochemical properties of the resulting probe.[8] This moiety can influence critical parameters such as aqueous solubility, cell membrane permeability, and interactions with biological targets, thereby enabling the rational design of probes tailored for specific applications, from high-content screening to advanced cellular imaging.[9][10]
This document provides a comprehensive overview of the principles behind this approach, detailed protocols for probe synthesis and characterization, and step-by-step methodologies for their application in labeling and imaging.
Part 1: Core Principles and Design Rationale
The Foundation: Bioorthogonal Click Chemistry
The cornerstone of this methodology is the CuAAC reaction, a highly efficient and specific ligation reaction.[3][11] It involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a Cu(I) species, to form a stable 1,2,3-triazole ring.
Causality Behind the Choice:
Bioorthogonality: Azide and alkyne groups do not react with native biological functional groups, ensuring that the labeling reaction only occurs between the intended partners.[5]
Efficiency: The reaction proceeds rapidly and often quantitatively under mild, aqueous conditions (pH 4-11), which is crucial for compatibility with sensitive biological samples.[3][5]
Specificity: The reaction is exclusively between the azide and the terminal alkyne, preventing off-target labeling that can plague other conjugation methods like NHS-ester chemistry.[2]
For live-cell imaging applications where the cytotoxicity of copper is a concern, a copper-free alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is often employed.[11][12] This involves reacting the alkyne probe with a strained cyclooctyne (e.g., DBCO) functionalized dye, obviating the need for a metal catalyst.
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.
The Building Block: 4-But-3-ynyl-1-methylpiperidine
The selection of a scaffold for the terminal alkyne is a critical design choice. 4-But-3-ynyl-1-methylpiperidine offers a unique combination of features.
Caption: Key functional components of the probe scaffold.
Expert Insights on Component Roles:
Terminal Alkyne: This is the high-energy, reactive group that serves as the anchor for the click reaction. Its linear geometry and small size minimize steric hindrance during conjugation.[6]
Piperidine Scaffold: Piperidine is one of the most prevalent N-heterocycles in FDA-approved drugs.[8] Its inclusion is a deliberate choice to impart drug-like properties. It can enhance water solubility compared to purely hydrocarbon linkers and its flexible chair/boat conformations can influence binding to target proteins.[10][13]
N-Methyl Group: The methyl group on the piperidine nitrogen serves two primary purposes: it blocks a potential site of metabolism (N-demethylation) and its presence can fine-tune the basicity and binding interactions of the piperidine ring.
Butyl Linker: The four-carbon chain provides spatial separation between the bulky fluorophore (to be attached) and the target biomolecule, reducing the risk of the fluorophore interfering with biological function.
Part 2: Protocols and Methodologies
Synthesis and Characterization of a Piperidine-Alkyne Fluorescent Probe
This section details the protocol for conjugating 4-But-3-ynyl-1-methylpiperidine to a commercially available or custom-synthesized azide-functionalized fluorophore.
Experimental Workflow: Probe Synthesis
Caption: Workflow for the synthesis and validation of the fluorescent probe.
Protocol 1: Probe Synthesis via CuAAC
This protocol is designed for a 1 µmol scale reaction. Adjust volumes accordingly.
Reagent Preparation:
Piperidine-Alkyne Stock: Prepare a 10 mM stock solution of 4-But-3-ynyl-1-methylpiperidine in anhydrous DMSO.
Azide-Fluorophore Stock: Prepare a 10 mM stock solution of your chosen azide-dye (e.g., Sulfo-Cy5 Azide) in anhydrous DMSO or water, depending on its solubility.
Catalyst Stock (CuSO₄): Prepare a 50 mM stock solution of copper(II) sulfate in nuclease-free water.
Reducing Agent Stock (Na-Ascorbate):Prepare this solution fresh immediately before use. Dissolve sodium ascorbate in nuclease-free water to a final concentration of 100 mM.
Ligand Stock (THPTA): Prepare a 50 mM stock solution of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in nuclease-free water. The ligand stabilizes the Cu(I) ion, increasing reaction efficiency and protecting biomolecules from oxidative damage.[14]
Reaction Assembly:
In a microcentrifuge tube, add 100 µL of the Azide-Fluorophore stock solution (1 µmol).
Add 120 µL of the Piperidine-Alkyne stock solution (1.2 µmol, 1.2 equivalents). Using a slight excess of the smaller molecule drives the reaction to completion.
Add 758 µL of Phosphate-Buffered Saline (PBS), pH 7.4.
Vortex the mixture briefly.
Initiating the Click Reaction:
Add 10 µL of the CuSO₄ stock solution (final concentration 0.5 mM).
Add 10 µL of the THPTA ligand stock solution (final concentration 0.5 mM).
Vortex briefly.
Initiate the reaction by adding 10 µL of the freshly prepared sodium ascorbate stock solution (final concentration 1 mM).
Vortex thoroughly.
Incubation & Purification:
Incubate the reaction at room temperature for 1-2 hours, protected from light.
Monitor reaction completion using TLC or LC-MS if desired.
Purify the resulting probe conjugate using reverse-phase HPLC to separate it from unreacted starting materials.
Data Presentation: Probe Characterization
Once synthesized and purified, the probe must be characterized. The following photophysical properties are critical for determining its utility.
Property
Description
Typical Value (Example)
Causality/Significance
λabs (max)
Wavelength of maximum absorbance.
646 nm
Determines the optimal excitation wavelength for microscopy.
λem (max)
Wavelength of maximum fluorescence emission.
662 nm
Determines the correct emission filter to use for imaging.
Stokes Shift
The difference between λem and λabs.
16 nm
A larger Stokes shift is desirable to minimize spectral overlap and improve signal-to-noise.[15][16]
Quantum Yield (Φ)
The ratio of photons emitted to photons absorbed.
0.21 in PBS
A direct measure of the probe's brightness; higher is better.[9]
Molar Extinction Coefficient (ε)
A measure of how strongly the molecule absorbs light at a given wavelength.
250,000 M-1cm-1
Contributes to the overall brightness of the probe.
Photostability
Resistance to photobleaching upon exposure to excitation light.
>85% intensity after 5 min
Determines how long the probe can be imaged before the signal degrades.[17]
Application Protocol: Cellular Imaging
This protocol describes a two-step process for imaging the incorporation of an azide-modified metabolic precursor into cellular biomolecules.
Experimental Workflow: Cellular Imaging
Caption: Workflow for labeling and imaging cellular biomolecules.
Protocol 2: Imaging of Azide-Labeled Glycoproteins
This protocol assumes cells are grown on glass-bottom imaging dishes.
Metabolic Labeling:
Culture your cells of interest to ~70% confluency.
Replace the normal culture medium with medium containing an azide-modified sugar (e.g., 50 µM N-azidoacetylgalactosamine, GalNAz) to label newly synthesized glycoproteins.
Incubate for 24-48 hours under normal cell culture conditions (37°C, 5% CO₂). The incubation time is dependent on the metabolic rate of the cells and should be optimized.
Fixation and Permeabilization:
Aspirate the culture medium and wash the cells twice with 1X PBS.
Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.[18]
Aspirate the PFA and wash the cells twice with 1X PBS.
Permeabilize the cells by adding 0.5% Triton X-100 in PBS and incubating for 20 minutes at room temperature. This step is necessary to allow the click chemistry reagents to enter the cell.[18]
Wash the cells three times with 3% Bovine Serum Albumin (BSA) in PBS.
Click Reaction Labeling:
Prepare the "Click Cocktail" fresh. For one well of a 24-well plate (500 µL volume):
3% BSA in PBS: 485 µL
Piperidine-Alkyne Probe (10 mM stock): 2.5 µL (Final: 50 µM)
1. Increase concentration or incubation time of the azide precursor. 2. Always prepare the Sodium Ascorbate solution fresh. Ensure Cu(I) is being generated. 3. Optimize probe concentration (try a range from 10-100 µM).
High Background Signal
1. Insufficient washing. 2. Non-specific binding of the probe. 3. Probe precipitation.
1. Increase the number and duration of wash steps after the click reaction. 2. Include a blocking agent like BSA or donkey serum in wash buffers.[19] 3. Ensure the probe is fully dissolved in the reaction buffer. If needed, a small amount of co-solvent (e.g., DMSO <5%) can be used.
Cell Morphology is Poor
1. Cytotoxicity from copper catalyst. 2. Harsh fixation/permeabilization.
1. Minimize incubation time with the click cocktail. Ensure a stabilizing ligand (THPTA) is used. For live-cell imaging, switch to a copper-free (SPAAC) method.[12] 2. Reduce the concentration or incubation time for PFA and Triton X-100.
References
Baskin, J. M., et al. (2007). Copper-assisted click chemistry for in situ assessment of metabolic flux. Proceedings of the National Academy of Sciences. [Link]
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules.[Link]
Agnew, B., et al. (2008). Click chemistry for labeling and detection of biomolecules. SPIE Digital Library. [Link]
LI-COR Biosciences. (2014). Click Chemistry Reagents from LI-COR® for Biomolecule Labeling.[Link]
Ma, L., et al. (2021). Biosynthesis of alkyne-containing natural products. RSC Publishing. [Link]
Li, Z., et al. (2013). Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling. PubMed. [Link]
Thiele, C., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. PubMed. [Link]
Wang, T., et al. (2022). A novel fluorescent probe of alkyne compounds for putrescine detection based on click reaction. RSC Advances. [Link]
Al-Mokadem, M., et al. (2024). Selective detection of terminal alkyne acaricide via click-reactive carbon dots: applications in food safety monitoring. Analytical Methods (RSC Publishing). [Link]
G. C. (2019). Biosynthesis for terminal alkynes found. C&EN Global Enterprise (ACS Publications). [Link]
Wang, C., et al. (2023). Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. ACS Medicinal Chemistry Letters. [Link]
Wang, T., et al. (2022). A novel fluorescent probe of alkyne compounds for putrescine detection based on click reaction. ResearchGate. [Link]
Wang, C., et al. (2023). Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. ACS Medicinal Chemistry Letters. [Link]
Wang, Y., et al. (2024). Natural Product-Derived Activity-Based and Affinity-Based Probes: Tools for Mechanism of Action Studies. MDPI. [Link]
Vasile, G. L., et al. (2019). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. PMC. [Link]
Fron, E., et al. (2020). Improving Quantum Yields of Fluorophores by Inhibiting Twisted Intramolecular Charge Transfer Using Electron-Withdrawing Group-Functionalized Piperidine Auxochromes. ResearchGate. [Link]
Harada, A., et al. (2021). Alkyne-Tagged Dopamines as Versatile Analogue Probes for Dopaminergic System Analysis. ACS Publications. [Link]
D'hooghe, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]
Liu, H., et al. (2021). BODIPY-Derived Piperazidine Fluorescent Near-Neutral PH Indicator and Its Bioimaging. ResearchGate. [Link]
Stanimirova, I., et al. (2023). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. MDPI. [Link]
Abadi, A. H., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]
Yuan, L., et al. (2020). Fluorescence imaging of drug target proteins using chemical probes. PMC. [Link]
Wang, Z., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]
Contino, M., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ResearchGate. [Link]
Zhang, T., et al. (2022). Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Chem Rev Lett. [Link]
Request PDF. Synthesis of a pentathiophene fluorescent probe, 4',3'''-bis-carboxymethyl-[2,2';5',2'';5'',2''';5''',2'''']quinquethiophene-5,5'.[Link]
Contino, M., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]. Uniba. [Link]basate-sulla-fluorescenza/@@download/file)
Technical Support Center: Optimizing the Synthesis of 4-But-3-ynyl-1-methylpiperidine
Welcome to the Technical Support Center for the synthesis of 4-But-3-ynyl-1-methylpiperidine. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, scalable pathway...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 4-But-3-ynyl-1-methylpiperidine. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, scalable pathways.
The most robust synthetic route for this molecule avoids the complex reduction of pyridine intermediates. Instead, it utilizes a two-step homologation starting from commercially available[1]. The alcohol is first activated via tosylation, followed by a nucleophilic substitution using[2] to install the terminal alkyne[3].
Reaction Pathway & Failure Modes
Fig 1: Synthetic pathway for 4-But-3-ynyl-1-methylpiperidine and common side reactions.
Part 1: Quantitative Yield Optimization
Yields in the alkynylation step are highly dependent on the solvation state of the lithium cation and the thermal energy available for competing elimination pathways.
Table 1: Optimization of the Alkynylation Step
Entry
Solvent System
LiC≡CH·EDA (eq)
Temp (°C)
Yield (%)
Primary Impurity Profile
1
THF
1.5
25
35
Unreacted tosylate
2
THF
2.5
60
42
Elimination product (Alkene)
3
DMSO
1.5
25
68
Elimination product (Alkene)
4
DMSO/THF (1:1)
2.0
5
89
None (Optimal Conditions)
Part 2: Self-Validating Experimental Protocols
Protocol A: Synthesis of 2-(1-Methylpiperidin-4-yl)ethyl 4-methylbenzenesulfonate
Preparation: Add 2-(1-methylpiperidin-4-yl)ethanol (10.0 g, 69.8 mmol) to a flame-dried 1 L round-bottom flask equipped with a magnetic stir bar.
Solvation: Dissolve the starting material in anhydrous dichloromethane (DCM, 350 mL). Causality Note: High dilution (~0.2 M) is strictly required to prevent intermolecular quaternization.
Base Addition: Add triethylamine (Et₃N, 14.6 mL, 104.7 mmol) and 4-dimethylaminopyridine (DMAP, 0.85 g, 6.98 mmol).
Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.
Activation: Add p-toluenesulfonyl chloride (TsCl, 15.9 g, 83.7 mmol) portionwise over 30 minutes to manage the exothermic reaction.
Reaction: Stir at 0 °C for 2 hours.
Validation Check: Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material (
Rf
~0.2) must completely disappear, replaced by a less polar, UV-active tosylate spot (
Rf
~0.6).
Workup: Quench with saturated aqueous NaHCO₃ (150 mL). Extract the aqueous layer with DCM (2 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30 °C to yield the intermediate tosylate.
Protocol B: Synthesis of 4-But-3-ynyl-1-methylpiperidine
Preparation: In a separate flame-dried flask under a strict argon atmosphere, suspend Lithium acetylide ethylenediamine complex (LiC≡CH·EDA, 12.8 g, 139.6 mmol) in a 1:1 mixture of anhydrous DMSO and THF (150 mL total).
Thermal Control: Cool the suspension to 5 °C.
Coupling: Dissolve the crude tosylate from Protocol A in anhydrous THF (50 mL) and add it dropwise to the acetylide suspension over 45 minutes. Maintain the internal temperature below 10 °C.
Reaction: Stir the reaction mixture at 5 °C for 4 hours.
Validation Check: The reaction mixture will transition from a light tan suspension to a homogenous, slightly yellow solution as the acetylide is consumed.
Quench: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (100 mL) at 0 °C. (Caution: Exothermic with potential acetylene gas evolution).
Extraction: Extract the mixture with Ethyl Acetate (3 × 150 mL).
Purification: Wash the combined organic layers extensively with water (3 × 100 mL) to remove all traces of DMSO and EDA, followed by brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (DCM:MeOH 95:5) to afford the target alkyne.
Part 3: Troubleshooting & FAQs (E-E-A-T)
Q: Why am I seeing a highly polar baseline spot on my TLC during the tosylation step, accompanied by low isolated yields?A: This is a classic case of auto-quaternization. The starting material,[1], contains a basic tertiary amine. When the primary alcohol is converted to a highly reactive tosylate, the tertiary amine can act as an internal or external nucleophile. If the reaction is too concentrated, intermolecular alkylation occurs. If the temperature rises during the reaction or rotary evaporation, intramolecular cyclization forms a spiro-azetidinium intermediate.
Causality-driven solution: Maintain a dilute reaction environment (≤ 0.2 M) to reduce collision frequency between molecules, and strictly control the temperature at 0 °C to deny the system the activation energy required for the cyclization pathway.
Q: My alkynylation step is yielding 4-vinyl-1-methylpiperidine instead of the desired alkyne. How do I favor substitution over elimination?A: [2] is both a potent nucleophile and a strong base. In non-polar or weakly coordinating solvents like pure THF, the acetylide exists as a tight ion pair with lithium, reducing its nucleophilicity and allowing the E2 elimination pathway to dominate. By introducing a highly polar aprotic co-solvent like DMSO, you selectively solvate the lithium cation. This breaks the ion pair, exposing the "naked" acetylide anion and dramatically increasing its nucleophilicity. This allows the Sₙ2 substitution to proceed rapidly at low temperatures (5 °C), effectively outcompeting the higher-activation-energy E2 elimination .
Q: The alkynylation reaction stalls prematurely, and the LiC≡CH·EDA reagent appears brown instead of tan. What is the mechanism of failure?A: LiC≡CH·EDA is highly hygroscopic and thermodynamically unstable over long periods. Exposure to trace atmospheric moisture causes protonation of the acetylide, releasing acetylene gas and leaving behind insoluble, unreactive lithium hydroxide. Furthermore, thermal degradation leads to the polymerization of the alkyne species, indicated by the brown color.
Self-validating protocol: Always visually inspect your reagent. A viable complex must be a free-flowing, light tan powder. Perform all transfers in a glovebox or under a strict argon blanket, and store the reagent at 2-8 °C in a desiccator.
References
Meier, G., et al. "Piperidino-hydrocarbon compounds as novel non-imidazole histamine H(3)-receptor antagonists". PubMed (PMID: 12057642). Available at:[Link]
Troubleshooting incomplete click reactions with 4-But-3-ynyl-1-methylpiperidine
Welcome to the technical support center for 4-But-3-ynyl-1-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize copper-catalyzed azide-alky...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 4-But-3-ynyl-1-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this reagent. As Senior Application Scientists, we have structured this resource to not only provide solutions but also to explain the underlying chemical principles, ensuring your success in the lab.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of 4-But-3-ynyl-1-methylpiperidine in click chemistry.
Q1: My CuAAC reaction with 4-But-3-ynyl-1-methylpiperidine is showing low to no yield. What are the most common initial culprits?
A1: Incomplete or failed reactions with this specific alkyne typically stem from a few key areas. First, the catalytic system is paramount; the active Cu(I) species is prone to oxidation, rendering it inactive.[1] Second, the inherent basicity and coordinating ability of the piperidine's tertiary amine can interfere with the catalyst. Finally, like all terminal alkynes, this reagent is susceptible to oxidative homocoupling (Glaser coupling), a common side reaction.[2][3]
Q2: Can the tertiary amine of the piperidine group interfere with the click reaction?
A2: Yes, this is a critical consideration. The nitrogen atom in the 1-methylpiperidine moiety is a Lewis base and can act as a ligand, coordinating to the copper catalyst. While some amine coordination can be beneficial, the geometry and binding affinity of this specific intramolecular amine may not be optimal for the catalytic cycle. This can lead to the formation of catalytically inactive or less active copper complexes, effectively sequestering the catalyst from the reaction.[4][5] Using a dedicated, high-affinity ligand like TBTA or THPTA is often necessary to outcompete this effect and stabilize the active Cu(I) species.[4]
Q3: What are the recommended storage and handling conditions for 4-But-3-ynyl-1-methylpiperidine?
A3: To ensure the integrity of the reagent, proper storage is crucial. Terminal alkynes can be susceptible to degradation over time.[2] We recommend storing 4-But-3-ynyl-1-methylpiperidine under an inert atmosphere (argon or nitrogen) at low temperatures (refrigerated at 2-8 °C) and protected from light.[2] Ensure the container is tightly sealed to prevent exposure to air and moisture.
Q4: What are the primary side reactions I should be aware of?
A4: The most prevalent side reaction is the oxidative homocoupling of the alkyne to form a 1,3-diyne. This occurs when the copper(I) catalyst is oxidized to copper(II) in the presence of oxygen.[2][4] Another potential issue is the formation of unreactive polynuclear copper acetylide precipitates, which can occur if the catalyst is not properly stabilized by a ligand.[4]
In-Depth Troubleshooting Guide
This guide is structured in a problem/cause/solution format to directly address experimental challenges.
Problem 1: Low or No Triazole Product Formation
Your reaction has stalled, and analysis (TLC, LC-MS) shows primarily unreacted starting materials.
Potential Cause A: Inactive Copper Catalyst
The CuAAC reaction relies exclusively on the Cu(I) oxidation state.[1] If you start with a Cu(II) salt (like CuSO₄), it must be fully reduced to Cu(I). If you start with a Cu(I) salt (like CuI or CuBr), it can be easily oxidized to inactive Cu(II) by dissolved oxygen.
Solution:
Use a Fresh Reducing Agent: Always use a freshly prepared solution of your reducing agent, typically sodium ascorbate. Ascorbate solutions can degrade upon exposure to air. Prepare it in deoxygenated water immediately before use.[1][6]
Degas Your Solvents: Before adding the catalyst, thoroughly degas all reaction solvents and stock solutions by bubbling with argon or nitrogen for 15-20 minutes. This removes dissolved oxygen that can poison the Cu(I) catalyst.[1]
Test Catalyst Activity: If problems persist, validate your catalyst system using a reliable control reaction, such as reacting benzyl azide with phenylacetylene. Success in the control reaction confirms your catalyst and general procedure are sound, pointing to an issue with your specific substrates.
Potential Cause B: Catalyst Inhibition by Piperidine Moiety
As mentioned in the FAQ, the piperidine's tertiary amine can act as a suboptimal ligand, sequestering the copper and inhibiting catalysis.
Solution:
Introduce an Accelerating Ligand: Add a specialized nitrogen-containing ligand designed to stabilize Cu(I). The most common and effective are TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) for organic solvents and its water-soluble analog THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous media.[4][7] These ligands significantly accelerate the reaction and protect the catalyst from oxidation and precipitation.[4] A 5:1 ligand-to-copper ratio is often recommended.[8][9]
Optimize Catalyst Loading: While typical catalyst loading is 1-5 mol%, reactions with potentially inhibiting substrates may benefit from a slightly higher catalyst and ligand concentration.
Potential Cause C: Steric Hindrance or Poor Solubility
Bulky groups on your azide partner can sterically hinder its approach to the copper-alkyne complex.[1][9] Additionally, poor solubility of any reactant in the chosen solvent system will prevent the reaction from proceeding.
Solution:
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome minor steric barriers and improve solubility.[1][9] Microwave irradiation can also be highly effective at reducing reaction times for hindered substrates.[4][9]
Modify Solvent System: The piperidine moiety imparts a degree of polarity. Common solvent systems include mixtures like t-BuOH/H₂O, DMF, or DMSO.[1][10] Adjusting the solvent ratio or adding a co-solvent can dramatically improve solubility and, consequently, reaction rates.
Problem 2: Significant Side Product Formation
Your desired product is forming, but it is contaminated with one or more significant byproducts.
Potential Cause A: Alkyne Homocoupling (Glaser Coupling)
LC-MS analysis reveals a major byproduct with a mass corresponding to a dimer of 4-But-3-ynyl-1-methylpiperidine. This is a classic sign of oxidative homocoupling.
Solution:
Rigorous Oxygen Exclusion: This is the most critical step. Ensure all solvents are thoroughly degassed before adding the copper source and especially before adding the sodium ascorbate. Maintain a positive pressure of an inert gas (argon or nitrogen) over the reaction for its entire duration.
Sufficient Reducing Agent: Ensure you are using a slight excess of sodium ascorbate (e.g., 5-10 equivalents relative to copper) to maintain a reducing environment and regenerate any Cu(I) that gets oxidized.[4][11]
Potential Cause B: Complex Mixture or Degradation
The reaction mixture shows multiple unidentified spots on TLC or peaks in LC-MS, suggesting substrate or product degradation.
Solution:
Check Starting Material Purity: Verify the purity of both your alkyne and azide starting materials via NMR or LC-MS before starting the reaction.
Buffer the Reaction: The basicity of the piperidine could potentially lead to base-mediated side reactions depending on your azide partner. Consider buffering the reaction medium, especially in aqueous systems, to maintain a pH around 7.
Minimize Reaction Time and Temperature: Once the optimal conditions are found, do not let the reaction run for an excessively long time or at a higher temperature than necessary, as this can promote degradation pathways. Monitor the reaction and work it up promptly upon completion.
Protocol 1: General Procedure for CuAAC with 4-But-3-ynyl-1-methylpiperidine
This protocol is a robust starting point for small-molecule synthesis.
Reagent Preparation:
Prepare a stock solution of your azide (e.g., 100 mM in DMF).
Prepare a stock solution of 4-But-3-ynyl-1-methylpiperidine (100 mM in DMF).
Prepare a stock solution of CuSO₄·5H₂O (50 mM in deionized water).
Prepare a stock solution of TBTA (50 mM in a 4:1 mixture of t-BuOH/DMF).
Crucially, prepare a fresh stock solution of sodium ascorbate (1 M in deionized water) immediately before use.
Reaction Setup:
To a reaction vial, add the azide (1.0 eq).
Add 4-But-3-ynyl-1-methylpiperidine (1.1 eq).
Add the reaction solvent (e.g., a 1:1 mixture of t-BuOH and water).
Add the TBTA solution (0.05 eq).
Add the CuSO₄ solution (0.05 eq).
Degas the resulting mixture by bubbling with argon or nitrogen for 15 minutes.
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.2 eq) via syringe.
Reaction and Workup:
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS.
Upon completion, dilute the mixture with ethyl acetate.
Wash the organic layer with a 1M HCl solution to protonate the piperidine and move the product into the aqueous layer.[12]
Separate the layers. Make the aqueous layer basic (pH > 10) with NaOH to deprotonate the piperidine.[12]
Extract the product back into an organic solvent (e.g., dichloromethane).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.
Protocol 2: Purification of Basic Piperidine-Containing Triazoles
The basic nature of the product allows for an efficient purification strategy via acid-base extraction.[12]
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The basic piperidine-triazole product will be protonated and partition into the aqueous layer, while neutral impurities (like unreacted azide or homocoupled alkyne) remain in the organic layer.
Separation: Carefully separate the aqueous layer containing the protonated product.
Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 6M NaOH) until the pH is >10. This deprotonates the product, often causing it to precipitate or become extractable.
Extraction: Extract the liberated product from the basic aqueous solution using fresh DCM (3x volumes).
Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Visual Guides
CuAAC Catalytic Cycle and Common Failure Points
Caption: The CuAAC catalytic cycle and common off-cycle failure pathways.
Troubleshooting Workflow for Incomplete Reactions
Caption: A decision tree for troubleshooting incomplete CuAAC reactions.
References
Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Coppercatalyzed Azide-alkyne Cycloadditions. PubMed, National Center for Biotechnology Information.[Link]
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information.[Link]
Side reactions of macromonomers under CuAAC condition. ResearchGate.[Link]
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. National Center for Biotechnology Information.[Link]
Autocatalytic Cycles in a Copper-Catalyzed Azide–Alkyne Cycloaddition Reaction. ACS Publications.[Link]
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.[Link]
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI.[Link]
Copper-catalyzed click reaction on/in live cells. RSC Publishing.[Link]
Effects of Different Amines and Acids on CuAAC. ResearchGate.[Link]
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. National Center for Biotechnology Information.[Link]
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. SciSpace.[Link]
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI.[Link]
A Recent Concept of Importance: Click Chemistry. ResearchGate.[Link]
Copper-catalyzed click reaction on/in live cells. UT MD Anderson Cancer Center.[Link]
Copper-catalyzed click reaction on/in live cells. Chemical Science (RSC Publishing).[Link]
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience.[Link]
An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. National Center for Biotechnology Information.[Link]
“On Water” Effect for Green Click Reaction: Spontaneous Polymerization of Activated Alkyne with “Inert” Aromatic Amine in Aqueous Media. CCS Chemistry.[Link]
Optimisation of azide–alkyne click reactions of polyacrylates using online monitoring and flow chemistry. RSC Publishing.[Link]
Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. MDPI.[Link]
Preventing alkyne homocoupling during 4-But-3-ynyl-1-methylpiperidine cross-coupling
Topic: Preventing Alkyne Homocoupling during 4-But-3-ynyl-1-methylpiperidine Cross-Coupling Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides i...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Preventing Alkyne Homocoupling during 4-But-3-ynyl-1-methylpiperidine Cross-Coupling
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and validated protocols to address the common challenge of alkyne homocoupling (Glaser-Hay coupling) during the Sonogashira cross-coupling of 4-But-3-ynyl-1-methylpiperidine with aryl or vinyl halides. The presence of the tertiary amine in your substrate introduces specific considerations that will be addressed herein.
Understanding the Core Problem: Cross-Coupling vs. Homocoupling
The Sonogashira reaction is a powerful tool for forming C(sp)-C(sp²) bonds.[1][2] It relies on a dual catalytic system, typically involving palladium and a copper(I) co-catalyst.[1][2] However, these same components, particularly the copper(I) salt and the presence of oxygen, can promote a competing and undesired side reaction: the oxidative homocoupling of the terminal alkyne to form a symmetrical 1,3-diyne.[1][3][4] This process, often called the Glaser or Glaser-Hay coupling, reduces the yield of your desired product and complicates purification.[1][5][6]
The key to a successful cross-coupling is to ensure the rate of the Sonogashira catalytic cycle significantly outpaces the rate of the Glaser homocoupling cycle.
Question 1: My reaction is producing a significant amount of the 1,8-bis(1-methylpiperidin-4-yl)octa-1,7-diyne dimer. What is the primary cause and my first line of defense?
Answer: The most frequent culprit for excessive homocoupling is the presence of molecular oxygen in your reaction system.[3][4] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is the pivotal step in the Glaser coupling pathway.[5][7][8]
Your first and most critical action is to ensure rigorously anaerobic (oxygen-free) conditions.
Recommended Actions:
Thoroughly Degas Solvents and Reagents: All liquid components, including your solvent (e.g., THF, DMF, Toluene) and any liquid amine base (e.g., triethylamine, diisopropylamine), must be degassed. The most effective method for organic solvents is three to five freeze-pump-thaw cycles. For less volatile liquids or aqueous solutions, sparging with a high-purity inert gas (Argon or Nitrogen) for 30-60 minutes is a viable alternative.
Maintain an Inert Atmosphere: The reaction must be assembled and run under a positive pressure of an inert gas. Use standard Schlenk line or glovebox techniques. A simple balloon of argon is often sufficient to maintain this positive pressure throughout the reaction.[3]
Question 2: I've improved my anaerobic technique, but homocoupling is still a major issue. What should I investigate next?
Answer: If oxygen has been scrupulously excluded, the next factors to evaluate are the concentration and role of your copper(I) co-catalyst and the concentration of your alkyne.
The Role of Copper(I): While Cu(I) salts (typically CuI) are added to accelerate the Sonogashira reaction by forming the reactive copper acetylide species, high concentrations directly increase the rate of the bimolecular homocoupling reaction.[3][9]
The Role of Alkyne Concentration: The homocoupling reaction is second order with respect to the alkyne concentration, while the desired cross-coupling is first order. Therefore, high concentrations of your 4-But-3-ynyl-1-methylpiperidine will disproportionately favor the undesired dimerization.[4]
Recommended Actions:
Reduce Copper(I) Loading: Standard protocols often call for 1-5 mol% of CuI. If homocoupling is persistent, reduce this to the 0.5-1 mol% range.[3] In some cases, trace amounts of copper impurities in reagents may be sufficient, leading to the consideration of a "copper-free" protocol.[3]
Utilize Slow Addition of the Alkyne: Instead of adding all the alkyne at the beginning of the reaction, use a syringe pump to add a solution of 4-But-3-ynyl-1-methylpiperidine over several hours.[3][10] This strategy maintains a low, steady-state concentration of the alkyne, kinetically favoring the first-order cross-coupling over the second-order homocoupling.[4][10]
Question 3: My substrate, 4-But-3-ynyl-1-methylpiperidine, contains a tertiary amine. Could this be interfering with the reaction?
Answer: Yes, absolutely. The basic and coordinative nature of the piperidine nitrogen can influence the reaction in several ways:
As a Base: The piperidine is a base and will react with the HX byproduct of the coupling. However, its basicity and steric profile might differ from the ideal amine base (like TEA or DIPEA), potentially affecting the rate of catalyst turnover.
As a Ligand: Tertiary amines can coordinate to the palladium center.[1] This can be beneficial in some "ligandless" protocols, but it can also compete with and displace more effective phosphine ligands, altering the electronic properties and reactivity of the catalyst in an unpredictable way.
Catalyst Poisoning: If your starting materials or solvents contain acidic impurities, the piperidine moiety can become protonated. The resulting ammonium salt can have different solubility and reactivity profiles, and excess acid can deactivate the catalyst.
Recommended Actions:
Optimize the External Base: Do not rely on the substrate to act as the base. Use an external, non-coordinating, or sterically hindered amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in excess (2-3 equivalents).
Ligand Choice is Critical: If using a phosphine ligand, the interaction with your amine-containing substrate makes ligand choice important. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) can sometimes accelerate the reductive elimination step and may be less susceptible to displacement by the substrate.[11]
Question 4: Should I consider a copper-free Sonogashira protocol?
Answer: Yes. If homocoupling remains the dominant pathway despite the optimizations above, switching to a copper-free protocol is the most definitive solution.[1][3] Since Glaser coupling is a copper-catalyzed process, its complete removal from the reaction mixture eliminates this side reaction.[1][12]
Copper-free Sonogashira reactions typically require a highly active palladium catalyst system to function efficiently. This often involves the use of more sophisticated, bulky, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle without the aid of copper.[1][13]
Visualizing the Competing Pathways
The diagram below illustrates the catalytic cycles for the desired Sonogashira cross-coupling and the undesired Glaser homocoupling, highlighting the critical role of Cu(I) and O₂ in the side reaction.
Caption: Competing Sonogashira (left) and Glaser (right) pathways.
Troubleshooting Decision Workflow
Use this flowchart to systematically diagnose and solve homocoupling issues.
Caption: A decision tree for troubleshooting alkyne homocoupling.
Comparative Data: Modifying Reaction Parameters
The choice of reaction parameters can significantly influence the ratio of the desired cross-coupled product to the undesired homocoupled dimer.
Parameter
Standard Condition
Optimized for Suppression
Rationale
Atmosphere
Inert Gas Blanket
Rigorous Degassing + Positive Pressure
Oxygen is the primary oxidant for Glaser coupling.[3][4]
Cu(I) Source
CuI (2-5 mol%)
CuI (≤1 mol%) or No Copper
Reduces the rate of the copper-mediated dimerization.[3][9]
Alkyne Addition
All at t=0
Slow addition via syringe pump
Keeps instantaneous alkyne concentration low, disfavoring the second-order homocoupling reaction.[3][10]
Base
Triethylamine (2 eq.)
Diisopropylethylamine (DIPEA) (3 eq.)
A more sterically hindered base can minimize side reactions and is less likely to interfere as a ligand.[1]
Ligand
PPh₃
P(t-Bu)₃ or XPhos
Bulky, electron-rich ligands can accelerate reductive elimination, making the Sonogashira cycle more efficient.[11]
Validated Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with Improved Anaerobic Technique
This protocol is a starting point, emphasizing rigorous exclusion of oxygen.
Glassware Preparation: Oven-dry all glassware overnight at 125 °C and cool under a stream of dry argon or in a desiccator.
Reagent Preparation:
Degas the reaction solvent (e.g., THF) and triethylamine by performing three freeze-pump-thaw cycles.
Store all solids (Aryl halide, Pd catalyst, CuI) in a desiccator or glovebox.
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).
Seal the flask, evacuate, and backfill with argon three times.
Via syringe, add the degassed solvent (to make a ~0.1 M solution based on the aryl halide) and degassed triethylamine (2.0 equiv.).
Add 4-But-3-ynyl-1-methylpiperidine (1.2 equiv.) dropwise via syringe.
Reaction Execution:
Stir the reaction at room temperature or heat as required (e.g., 50-60 °C).
Monitor progress by TLC or LC-MS.
Work-up:
Upon completion, cool the reaction to room temperature.
Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by a water and brine wash.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Copper-Free Sonogashira with Slow Alkyne Addition
This advanced protocol is designed to maximally suppress homocoupling.
Glassware and Reagent Preparation: Follow steps 1 and 2 from Protocol 1. The amine base used here should be particularly dry and degassed (e.g., freshly distilled DIPEA).
Technical Support Center: Optimizing Copper Catalyst Loading for 4-But-3-ynyl-1-methylpiperidine Bioconjugation
Welcome to the technical support center for optimizing copper catalyst loading in the bioconjugation of 4-but-3-ynyl-1-methylpiperidine. This guide is designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing copper catalyst loading in the bioconjugation of 4-but-3-ynyl-1-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific application of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
The seemingly simple act of conjugating a molecule like 4-but-3-ynyl-1-methylpiperidine to a biomolecule is a nuanced process. The success of this reaction hinges on the delicate balance of the copper catalyst system. Insufficient catalyst leads to sluggish or incomplete reactions, while excessive copper can be detrimental, causing protein aggregation and oxidative damage.[1][2] This guide will provide a comprehensive framework for optimizing your catalyst loading to achieve high conjugation efficiency while preserving the integrity of your biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the copper catalyst in a typical bioconjugation reaction with 4-but-3-ynyl-1-methylpiperidine?
For most bioconjugation applications, a final copper concentration in the range of 50 to 100 µM is a good starting point.[3][4] This concentration range generally provides a sufficient catalytic rate without introducing excessive copper that could be harmful to the biological sample.[4] It's crucial to remember that this is a starting point, and the optimal concentration will depend on the specific biomolecule, the concentration of your alkyne and azide partners, and the reaction kinetics.
Q2: How does the choice of copper source impact the reaction?
While various copper(I) sources like cuprous bromide or iodide can be used, the most convenient and widely adopted method for bioconjugation is the in situ generation of Cu(I) from a copper(II) salt, typically copper(II) sulfate (CuSO₄), using a reducing agent.[5][6] The most common reducing agent is sodium ascorbate.[3][6] This approach is favored because it circumvents the instability of Cu(I) in aqueous solutions and the presence of the reducing agent helps to counteract oxidation of the catalyst by any dissolved oxygen.[5][7]
Q3: What is the role of a ligand, and why is the ligand-to-copper ratio important?
Ligands play a critical role in CuAAC bioconjugation by:
Stabilizing the Cu(I) oxidation state: This prevents disproportionation and oxidation to the inactive Cu(II) state.[8][9]
Accelerating the reaction rate: Certain ligands can significantly enhance the catalytic activity.[10][11]
Protecting biomolecules: Ligands can chelate the copper, reducing its potential to cause oxidative damage to sensitive amino acid residues.[7][12]
For aqueous bioconjugation, water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are commonly used.[8][13] A ligand-to-copper ratio of 5:1 is often recommended as a starting point.[3][14] This excess of ligand helps to ensure that the copper remains chelated and protected, and it can also act as a sacrificial reductant.[7]
Q4: Can excess copper negatively affect my protein of interest?
Yes, excess copper can be highly detrimental to proteins. It can lead to:
Protein aggregation: Copper ions have been shown to induce protein unfolding and aggregation.[1][15]
Oxidative damage: In the presence of a reducing agent and oxygen, copper can catalyze the formation of reactive oxygen species (ROS), which can damage sensitive amino acid residues like histidine, methionine, and cysteine.[3][16]
Inactivation: Copper can bind to active sites or critical residues, leading to a loss of biological activity.[16][17]
Therefore, it is crucial to use the minimum effective concentration of copper to achieve the desired conjugation.
Troubleshooting Guide
This section addresses common problems encountered during the bioconjugation of 4-but-3-ynyl-1-methylpiperidine and provides actionable solutions.
Problem 1: Low or No Bioconjugation Yield
This is one of the most frequent issues and can arise from several factors.
Potential Cause
Explanation
Recommended Solution
Inactive Catalyst
The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) state by dissolved oxygen.[18]
Ensure you are using a fresh solution of your reducing agent (e.g., sodium ascorbate).[14] It is also good practice to degas your buffers and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[7][14]
Insufficient Catalyst Loading
The reaction rate is dependent on the catalyst concentration. If the concentration is too low, the reaction may be impractically slow.
Systematically increase the copper concentration in increments (e.g., from 50 µM to 100 µM, then to 200 µM), while maintaining the recommended ligand-to-copper ratio. Monitor the reaction progress to find the optimal concentration.
Ligand Issues
An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[18]
For aqueous reactions, ensure you are using a water-soluble ligand like THPTA.[19] Optimize the ligand-to-copper ratio, starting with the recommended 5:1 and testing ratios from 1:1 to 10:1.[14]
Inhibitory Buffer Components
Certain buffer components can interfere with the reaction. For example, Tris buffers can slow down CuAAC reactions, and high concentrations of chloride ions can compete for copper binding.[7] Phosphate buffers can sometimes lead to the precipitation of copper-phosphate complexes if the copper and ligand are not pre-mixed.[7]
If possible, switch to a non-coordinating buffer like HEPES. If you must use a phosphate buffer, ensure that you pre-mix the CuSO₄ and the ligand before adding them to the reaction mixture.[7]
Substrate-Related Issues
Steric hindrance around the alkyne on your biomolecule can slow the reaction.[19] Also, functional groups like thiols can coordinate with the copper catalyst, sequestering it from the reaction.[7]
For sterically hindered substrates, you may need to increase the reaction temperature (if your biomolecule is stable) or prolong the reaction time.[19] If your biomolecule has free thiols, consider using an excess of the copper-ligand complex or adding a sacrificial metal like Zn(II) to occupy the thiols.[7]
Problem 2: Protein Precipitation or Aggregation During the Reaction
The appearance of precipitate is a clear sign that your reaction conditions are not optimal for your biomolecule.
Potential Cause
Explanation
Recommended Solution
Excess Free Copper
Unchelated copper ions are known to cause protein aggregation.[1][15]
Increase the ligand-to-copper ratio to ensure all copper is adequately chelated. A ratio of 5:1 or higher is recommended.[3]
Oxidative Damage
Reactive oxygen species generated by the copper/ascorbate system can lead to protein crosslinking and aggregation.[3]
Add a radical scavenger or an additive like aminoguanidine to the reaction mixture.[3] Aminoguanidine can intercept reactive byproducts of ascorbate oxidation that might otherwise modify your protein.[3]
Denaturing Conditions
While sometimes necessary to expose buried reactive sites, the use of co-solvents like DMSO can lead to protein denaturation and precipitation if not carefully optimized.[7]
If using a co-solvent, perform a titration to find the highest concentration your protein can tolerate without precipitating. Also, consider performing the reaction at a lower temperature (e.g., 4°C) to help maintain protein stability.[19]
Problem 3: Reaction is Slow or Stalls Before Completion
An incomplete reaction can be frustrating, especially when product formation is observed initially.
Potential Cause
Explanation
Recommended Solution
Catalyst Oxidation
Over the course of the reaction, the Cu(I) catalyst can be oxidized by dissolved oxygen, leading to a decrease in the active catalyst concentration.[18]
Ensure you have a sufficient excess of the reducing agent (sodium ascorbate) to maintain the copper in the Cu(I) state throughout the reaction.[14] Working under an inert atmosphere is also highly recommended.[14]
Low Reactant Concentration
The rate of a bimolecular reaction like CuAAC is dependent on the concentration of both reactants. Very dilute solutions will inherently react slower.[14]
If possible, increase the concentration of your biomolecule and the 4-but-3-ynyl-1-methylpiperidine derivative.
Product Inhibition
In some cases, the triazole product can coordinate to the copper catalyst, leading to product inhibition.
This is a more complex issue to resolve. Sometimes, simply increasing the catalyst loading can help to overcome this effect.
Experimental Protocols
General Protocol for Optimizing Copper Catalyst Loading
This protocol provides a framework for systematically optimizing the copper concentration for your specific bioconjugation reaction.
1. Stock Solution Preparation:
Biomolecule-Azide: Prepare a stock solution of your azide-modified biomolecule in a suitable, non-coordinating buffer (e.g., 100 mM HEPES, pH 7.4).
4-But-3-ynyl-1-methylpiperidine: Prepare a stock solution in a compatible solvent (e.g., DMSO or water).
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[18]
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.[18]
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.[18]
Aminoguanidine (optional): Prepare a 100 mM stock solution in water.[18]
2. Reaction Setup (for a 100 µL final volume):
In separate microcentrifuge tubes, set up a series of reactions with varying final copper concentrations (e.g., 25 µM, 50 µM, 100 µM, 200 µM).
For each reaction, first add the buffer, the biomolecule-azide, and the 4-but-3-ynyl-1-methylpiperidine.
In a separate tube, pre-mix the required volumes of the CuSO₄ and ligand stock solutions to maintain a 1:5 copper-to-ligand ratio. Let this mixture stand for 1-2 minutes.[20]
Add the pre-mixed catalyst solution to each reaction tube.
If using, add the aminoguanidine solution.
Initiate the reactions by adding the freshly prepared sodium ascorbate solution.
3. Reaction and Monitoring:
Gently mix the reactions and incubate at room temperature or a temperature suitable for your biomolecule.
At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), take aliquots from each reaction.
Quench the reaction in the aliquots by adding a chelating agent like EDTA.[7]
Analyze the aliquots by a suitable method (e.g., SDS-PAGE, LC-MS, or HPLC) to determine the extent of conjugation.
4. Data Analysis:
Plot the percentage of conjugation versus time for each copper concentration.
Determine the lowest copper concentration that provides a satisfactory reaction rate and final yield without causing any observable protein precipitation or degradation.
Visualizations
Catalytic Cycle of CuAAC
Caption: The catalytic cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Troubleshooting Workflow for Low Bioconjugation Yield
Caption: A decision tree for troubleshooting low yield in CuAAC bioconjugation reactions.
References
Azide-alkyne Huisgen cycloaddition. In Wikipedia. Retrieved from [Link]
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Retrieved from [Link]
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Retrieved from [Link]
Fauvet, B., Fares, M.-B., Immel, F., & HPD, C. (2022). Copper Induces Protein Aggregation, a Toxic Process Compensated by Molecular Chaperones. mBio, 13(2). Retrieved from [Link]
Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Retrieved from [Link]
Cole, T. B., Wacowic-Jimenez, K., Gieldon, A., & Dennison, C. (2012). Development of Copper-Catalyzed Azide–Alkyne Cycloaddition for Increased in Vivo Efficacy of Interferon β-1b by Site-Specific PEGylation. Bioconjugate Chemistry, 23(10), 2049–2059. Retrieved from [Link]
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. Retrieved from [Link]
Auxiliary Cu(I) Click Reagents. Jena Bioscience. Retrieved from [Link]
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2007). Copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 36(8), 1335–1347. Retrieved from [Link]
Presolski, S. I., Rodionov, V. O., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. The Journal of Organic Chemistry, 75(15), 5080–5085. Retrieved from [Link]
The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Bentham Science Publishers. Retrieved from [Link]
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Retrieved from [Link]
Peptide Conjugation via CuAAC 'Click' Chemistry. PMC. Retrieved from [Link]
Excess copper catalyzes protein disulfide bond formation in the bacterial periplasm but not in the cytoplasm. PMC. Retrieved from [Link]
Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. MDPI. Retrieved from [Link]
Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. Retrieved from [Link]
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. Retrieved from [Link]
Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. ResearchGate. Retrieved from [Link]
Copper Nanoparticles in Click Chemistry. ACS Publications. Retrieved from [Link]
Copper Nanoparticles in Click Chemistry. PubMed. Retrieved from [Link]
Copper Induces Protein Aggregation, a Toxic Process Compensated by Molecular Chaperones. ResearchGate. Retrieved from [Link]
Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. PubMed. Retrieved from [Link]
Analysis of the Effects of Copper Ions on Protein Precipitation. DukeSpace. Retrieved from [Link]
Copper-Catalyzed Late-Stage Modification of Peptide-Bearing Unprotected Side Chains. CCS Chemistry. Retrieved from [Link]
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. Retrieved from [Link]
Rapid Oxygen-Tolerant Synthesis of Protein-Polymer Bioconjugates via Aqueous Copper-Mediated Polymerization. ACS Publications. Retrieved from [Link]
Copper-Catalyzed Semi-Reduction of Alkynes. Organic Syntheses. Retrieved from [Link]
Analysis of Copper-Binding Proteins in Rice Radicles Exposed to Excess Copper and Hydrogen Peroxide Stress. Frontiers. Retrieved from [Link]
Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Semantic Scholar. Retrieved from [Link]
Click And Copper-free Click Chemistry Labeling. Glen Research. Retrieved from [Link]
Optimized Methods for the Production and Bioconjugation of Site-Specific, Alkyne-Modified Glucagon-like Peptide‑1 (GLP-1) Analogs to Azide-Modified Delivery Platforms Using Copper-Catalyzed Alkyne–Azide Cycloaddition. Figshare. Retrieved from [Link]
Why is the efficiency of my CuAAC click chemistry so low?. ResearchGate. Retrieved from [Link]
Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. MDPI. Retrieved from [Link]
Common bioconjugation reactions that allow the attachment of.... ResearchGate. Retrieved from [Link]
(PDF) Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol. ResearchGate. Retrieved from [Link]
Bioconjugations in flow for drug conjugates and theranostic imaging agents. RSC Publishing. Retrieved from [Link]
Chromatography purification techniques for 4-But-3-ynyl-1-methylpiperidine reaction mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-But-3-ynyl-1-methylpiperidine .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-But-3-ynyl-1-methylpiperidine .
This molecule presents a dual challenge: it contains a highly basic tertiary amine core (prone to severe secondary interactions with stationary phases) and a reactive terminal alkyne. Successful purification requires a fundamental understanding of acid-base chromatography mechanics and stationary phase stability.
Purification Strategy & Decision Workflow
Before beginning your purification, you must select a strategy that aligns with your reaction scale and the limitations of your stationary phase.
Decision tree for the chromatographic purification of 4-But-3-ynyl-1-methylpiperidine.
Troubleshooting Guide & FAQs
Q1: Why does my product streak across the entire TLC plate and tail severely during standard silica gel chromatography?A1: This is a classic manifestation of non-ideal adsorption isotherms. The purification of tertiary amines presents unique challenges due to their basic nature and tendency to interact strongly with acidic sites (free silanols, Si-OH) on standard silica gel[1]. Because the piperidine nitrogen is highly basic, it engages in strong acid-base attraction with these silanols rather than standard dipole-dipole interactions.
Solution: You must passivate the silica column. Traditional chromatographic methods require the use of modified mobile phases containing a competing amine, such as 1-2% triethylamine (Et3N) or aqueous ammonia[1]. The Et3N competitively binds to the most active acidic sites, allowing your target molecule to elute cleanly.
Q2: Is the terminal alkyne moiety stable during normal-phase silica gel chromatography?A2: Yes, terminal alkynes are generally stable on standard silica gel under typical chromatographic conditions[2]. However, if your reaction mixture originates from a transition-metal-catalyzed process (e.g., a Sonogashira coupling used to install the alkyne), residual palladium or copper can coordinate with the alkyne. This metal-alkyne complex can degrade or irreversibly bind to the column.
Solution: If metal contamination is suspected, pre-treat the crude mixture with a metal scavenger (e.g., QuadraSil AP or an aqueous EDTA wash) prior to loading it onto the silica column.
Q3: We are scaling up to Preparative Reverse-Phase (RP) HPLC, but the peaks are broad, asymmetric, and elute too early. How can we fix this?A3: At a neutral or acidic pH, the tertiary amine of the piperidine ring is fully protonated (cationic). This drastically reduces its hydrophobicity (causing early elution) and induces secondary ionic interactions with residual silanols on the C18 stationary phase, leading to peak tailing.
Solution: Shift to a high-pH mobile phase. Operating at a high pH (e.g., pH 10.5) will deprotonate the amine, returning it to its neutral free-base form and thereby reducing ionic interactions[3].
Critical Warning: Standard silica-based reverse-phase columns must not be exposed to high pH levels for extended periods, as the silica backbone will dissolve and the column will be destroyed[4]. You must use a polymer-based column or an Ethylene Bridged Hybrid (BEH) silica column specifically engineered for high-pH stability.
Validated Experimental Protocols
Protocol A: Modified Normal-Phase Silica Gel Chromatography
Use this protocol for bulk purifications (>1 gram) where RP-HPLC is not economically viable.
Solvent Preparation: Prepare your optimized mobile phase (e.g., Dichloromethane/Methanol at a 95:5 v/v ratio). Add exactly 1% (v/v) Triethylamine (Et3N) to the mixture and stir thoroughly.
Column Passivation: Slurry-pack the silica gel using the Et3N-modified mobile phase. Flush the packed column with at least 2 to 3 Column Volumes (CV) of the mobile phase. Causality note: This step is mandatory to saturate the acidic silanols before the target analyte is introduced.
Sample Loading: Dissolve the crude 4-But-3-ynyl-1-methylpiperidine in a minimum volume of the modified mobile phase and load it carefully onto the column head.
Elution & Detection: Elute under positive pressure. Because the molecule lacks a conjugated
π
-system, UV detection (254 nm) will be ineffective. Spot fractions on a TLC plate and visualize using Potassium Permanganate (KMnO₄) stain (which rapidly oxidizes the terminal alkyne, leaving a bright yellow spot on a purple background) or Dragendorff's reagent (specific for tertiary amines).
Product Recovery: Pool the product-containing fractions and concentrate under reduced pressure. To remove residual Et3N, co-evaporate the resulting oil with toluene (3 x 10 mL), followed by drying under high vacuum (0.1 mbar) for 12 hours.
Use this protocol for high-purity isolation (<1 gram) typically required for biological assays or late-stage drug development.
System Setup: Ensure all HPLC system lines and pump seals are compatible with high-pH buffers. Install a high-pH stable hybrid C18 prep column (e.g., Waters XBridge BEH C18).
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Bicarbonate (
NH4HCO3
) in LC-MS grade water. Adjust to pH 10.5 using Ammonium Hydroxide (
NH4OH
).
Mobile Phase B: LC-MS grade Acetonitrile.
Gradient Execution: Run a shallow gradient from 10% B to 60% B over 20 minutes. The neutral free-base piperidine will exhibit strong hydrophobic retention, allowing separation from more polar unalkylated starting materials.
Detection: Utilize an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) in positive electrospray ionization (ESI+) mode set to extract the
[M+H]+
ion (
m/z≈152.1
).
Isolation: Lyophilize the collected fractions. The ammonium bicarbonate buffer is volatile and will sublime completely, leaving behind the pure free-base product without the need for a subsequent desalting step.
Quantitative Chromatographic Data
The following table summarizes the expected chromatographic behavior of 4-But-3-ynyl-1-methylpiperidine, demonstrating the quantitative impact of the troubleshooting steps outlined above.
Chromatographic Method
Mobile Phase Conditions
Analyte State
Observation
Key Metric (
Rf
/
Rt
)
Normal Phase TLC
DCM:MeOH (95:5)
Protonated / Interacting
Severe streaking, no discrete spot
Rf
= 0.10 - 0.40 (Streak)
Normal Phase TLC
DCM:MeOH:Et3N (95:4:1)
Neutralized via competition
Sharp, discrete spot
Rf
= 0.35
RP-HPLC (Analytical)
0.1% Formic Acid (pH ~2.7)
Protonated (Cationic)
Broad, asymmetric peak
Rt
= 2.4 min (
Tf
> 2.0)
RP-HPLC (Analytical)
10 mM
NH4HCO3
(pH 10.5)
Deprotonated (Neutral)
Sharp, symmetrical peak
Rt
= 6.8 min (
Tf
< 1.1)
*
Tf
= Tailing Factor. A value closer to 1.0 indicates perfect peak symmetry.
References
Overview of Custom Peptide Synthesis - Peptide2 -[Link]
Minimizing side reactions during 4-But-3-ynyl-1-methylpiperidine functionalization
Welcome to the Technical Support Center for the functionalization of 4-But-3-ynyl-1-methylpiperidine (CAS: 2229123-76-4). Working with this bifunctional molecule presents unique synthetic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the functionalization of 4-But-3-ynyl-1-methylpiperidine (CAS: 2229123-76-4).
Working with this bifunctional molecule presents unique synthetic challenges. It contains both a terminal alkyne (prone to oxidative homocoupling) and a tertiary amine (a Lewis base capable of sequestering transition metal catalysts). This guide is designed for drug development professionals and synthetic chemists, providing field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize cross-coupling and cycloaddition yields while suppressing side reactions.
Part 1: Diagnostic Reaction Network
To effectively troubleshoot, we must first map the competing pathways inherent to this substrate. The diagram below illustrates the divergence between desired catalytic cycles and parasitic side reactions.
Reaction pathways of 4-But-3-ynyl-1-methylpiperidine highlighting desired vs. side reactions.
Part 2: Troubleshooting FAQs & Mechanistic Insights
Q1: During Sonogashira coupling, I am observing a massive amount of a 1,3-diyne byproduct. How do I prevent this?
A1: You are observing Glaser Homocoupling (alkyne dimerization). This is an oxidative side reaction promoted by the presence of copper(I) co-catalysts and trace amounts of oxygen[1]. The terminal alkyne of your substrate forms a copper acetylide intermediate. If oxygen is present, it oxidizes Cu(I) to Cu(II), triggering the homocoupling of two acetylide molecules to form the 1,3-diyne[1][2].
Solutions:
Strict Anaerobic Conditions: Rigorously degas all solvents (e.g., via freeze-pump-thaw) and run the reaction under high-purity argon.
Copper-Free Sonogashira: The most definitive way to eliminate Glaser coupling is to remove copper entirely. Modern palladium-only protocols (using electron-rich ligands like XPhos or simple Pd(OAc)2 with specific bases) can facilitate the transmetalation step without the need for a copper acetylide intermediate[2][3].
Q2: My CuAAC (Click) reaction yields are stalling at 30%, and the solution turns green/blue over time. What is happening?
A2: The color change from yellow/colorless to green/blue indicates that your catalytically active Cu(I) has oxidized into inactive Cu(II)[4]. Furthermore, the tertiary amine (1-methylpiperidine) in your substrate is a strong Lewis base. It can competitively coordinate to the copper center, displacing the alkyne/azide and effectively "poisoning" the catalyst[5].
Solutions:
Use a Sacrificial Reductant: Continuously generate Cu(I) in situ by using a Cu(II) salt (like CuSO4) paired with an excess of sodium ascorbate (a mild reducing agent)[4][5].
Employ Accelerating Ligands: Use strongly coordinating, multidentate ligands like THPTA or TBTA . These ligands wrap around the Cu(I) center, stabilizing it against oxidation and outcompeting the piperidine nitrogen for the metal's coordination sphere[5][6].
Mechanism of copper catalyst stabilization using ascorbate and accelerating ligands.
Q3: Can I just use standard amine bases (like Triethylamine or Piperidine) for the Copper-Free Sonogashira?
A3: It is highly discouraged for this specific substrate. While standard Sonogashira reactions often use secondary or tertiary amines as both solvent and base, adding more amine to a reaction where your substrate already contains a coordinating piperidine ring exacerbates catalyst sequestration. Literature shows that using inorganic bases like Cesium Carbonate (Cs2CO3) or Tetrabutylammonium acetate (Bu4NOAc) under amine-free conditions significantly enhances yields for challenging substrates[7].
Part 3: Quantitative Optimization Data
The following table summarizes the expected reaction profiles when optimizing the Sonogashira coupling of 4-But-3-ynyl-1-methylpiperidine, demonstrating the causality of our recommended changes.
This protocol is designed to eliminate Glaser homocoupling and prevent catalyst poisoning by avoiding exogenous amines[3][7].
Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar. Backfill with high-purity Argon three times.
Reagent Loading: Add the aryl halide (1.0 equiv), Pd(OAc)2 (3-5 mol%), XPhos ligand (6-10 mol%), and anhydrous Cs2CO3 (2.0 equiv) to the flask.
Solvent Addition: Add anhydrous, rigorously degassed DMF (0.2 M relative to the aryl halide). Stir for 10 minutes at room temperature to allow the active Pd(0) complex to form.
Substrate Addition: Inject 4-But-3-ynyl-1-methylpiperidine (1.2 equiv) dropwise via a gas-tight syringe.
Reaction: Heat the mixture to 60–80 °C (depending on aryl halide reactivity) and stir for 12–18 hours under Argon.
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water (3x) to remove DMF and salts. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.
This protocol uses THPTA to outcompete the piperidine nitrogen for the Cu(I) center, and ascorbate to prevent oxidative homocoupling[5][6].
Pre-complexation: In a small vial, mix CuSO4·5H2O (5 mol%) and THPTA ligand (10 mol%) in deionized water. Stir for 5 minutes. Note: Pre-complexing the metal and ligand before adding the substrate is critical to prevent the piperidine from binding the copper first.
Reaction Setup: In a separate round-bottom flask, dissolve 4-But-3-ynyl-1-methylpiperidine (1.0 equiv) and the target azide (1.0 equiv) in a 1:1 mixture of t-Butanol and Water (0.1 M).
Catalyst Addition: Add the Cu/THPTA complex to the reaction flask.
Reduction: Add a freshly prepared aqueous solution of Sodium Ascorbate (20 mol%). The solution should turn from blue to pale yellow/colorless, indicating the generation of active Cu(I).
Reaction: Stir at room temperature for 2–4 hours. The reaction is typically complete when TLC indicates the disappearance of the alkyne.
Workup: Dilute with saturated NH4Cl solution (to sequester copper) and extract with Dichloromethane. Dry and concentrate for purification.
References
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides
National Library of Medicine (PMC)
URL:[Link]
Copper-free Sonogashira cross-coupling reactions: an overview
National Library of Medicine (PMC)
URL:[Link]
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction
RSC Publishing
URL:[Link]
A Comparative Guide to Validating HPLC Methods for the Purity Analysis of 4-But-3-ynyl-1-methylpiperidine
This guide provides a comprehensive framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-But-3-ynyl-1-methylpiperidine, a crucial component in...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-But-3-ynyl-1-methylpiperidine, a crucial component in various pharmaceutical development pipelines. We will delve into a comparative analysis of different chromatographic conditions and provide detailed, self-validating protocols grounded in scientific principles and regulatory expectations.
The piperidine ring is a foundational heterocyclic structure found in a wide array of pharmaceutical compounds. Its prevalence necessitates robust and reliable analytical methods for purity assessment, which is critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide will equip researchers, scientists, and drug development professionals with the expertise to establish scientifically sound HPLC methods that adhere to the stringent requirements of regulatory bodies such as the International Council on Harmonisation (ICH).
Understanding the Analyte: 4-But-3-ynyl-1-methylpiperidine
A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective HPLC method development. 4-But-3-ynyl-1-methylpiperidine is a cyclic tertiary amine. Its structure, featuring a basic nitrogen atom within the piperidine ring and a terminal alkyne group, dictates its chromatographic behavior.
Key Chemical Properties:
Basicity: The tertiary amine group makes the molecule basic, meaning its ionization state is highly dependent on the pH of the mobile phase.
Polarity: The presence of the nitrogen atom imparts polarity to the molecule. The butynyl group contributes some hydrophobicity. This dual nature requires careful selection of both the stationary and mobile phases for optimal retention and separation.
UV Chromophore: The molecule lacks a strong native UV chromophore, which can present a challenge for detection. While direct UV detection at low wavelengths might be possible, derivatization could be considered to enhance sensitivity if required.
Potential Impurities: The manufacturing process and storage conditions can introduce impurities. These may include starting materials, by-products, and degradation products. Potential related substances could include isomers like 1-(but-3-yn-1-yl)-4-methylpiperidine or saturated analogues such as 4-Butyl-1-methylpiperidine.
Strategic Development of a Stability-Indicating HPLC Method
The primary goal is to develop a stability-indicating method (SIM), which is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation. This involves separating the API from its potential impurities and degradation products.
Comparison of HPLC Column Chemistries
The choice of the stationary phase is a critical decision in method development. For a polar basic compound like 4-But-3-ynyl-1-methylpiperidine, several reversed-phase column chemistries should be considered.
Stationary Phase
Principle of Separation
Advantages for 4-But-3-ynyl-1-methylpiperidine
Potential Challenges
C18 (Octadecylsilane)
Hydrophobic interactions between the alkyl chains of the stationary phase and the non-polar regions of the analyte.
Widely applicable and available. Good starting point for method development.
Peak tailing due to interaction of the basic amine with residual silanols on the silica surface. Poor retention of polar compounds.
C8 (Octylsilane)
Similar to C18 but with shorter alkyl chains, resulting in less hydrophobic retention.
May provide better peak shape for basic compounds compared to C18.
Reduced retention, which could be problematic if the analyte is highly polar.
Phenyl-Hexyl
Offers mixed-mode separation with hydrophobic and π-π interactions from the phenyl rings.
Unique selectivity for compounds with aromatic or unsaturated functionalities. Could be beneficial for separating the alkyne-containing analyte from related impurities.
Selectivity can be complex and require more optimization.
Polar-Embedded Phases (e.g., Amide, Carbamate)
Contain a polar group embedded within the alkyl chain, which shields the residual silanols.
Excellent peak shape for basic compounds without the need for strong mobile phase modifiers.
May exhibit different selectivity compared to traditional alkyl phases.
Partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a less polar mobile phase.
Ideal for highly polar compounds that are poorly retained in reversed-phase chromatography.
Requires careful control of mobile phase water content for reproducibility. Longer equilibration times.
Recommendation: A modern, high-purity, end-capped C18 or a polar-embedded phase column is a recommended starting point to mitigate peak tailing issues commonly observed with basic analytes.
Mobile Phase Optimization: The Key to Selectivity
The mobile phase composition plays a pivotal role in achieving the desired separation. For ionizable compounds, controlling the mobile phase pH is crucial.
Key Considerations:
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. Acetonitrile generally provides lower viscosity and better UV transparency at low wavelengths. The choice between them can significantly impact selectivity.
pH Control: To ensure consistent ionization and retention of the basic analyte, the mobile phase pH should be buffered. A pH between 2 and 4 is often a good starting point for basic compounds in reversed-phase chromatography as it ensures the analyte is in its fully protonated, more polar form, leading to more stable retention.
Buffer Selection: The choice of buffer should be compatible with the detection method. For UV detection, phosphate and formate buffers are common. A buffer concentration of 10-50 mM is generally sufficient. It is important to adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier.
Workflow for Mobile Phase Optimization:
Caption: Workflow for HPLC mobile phase optimization.
Proposed HPLC Method for Purity Analysis
Based on the principles discussed, a starting HPLC method is proposed below. This method should be considered a baseline and may require further optimization based on the specific impurity profile of the 4-But-3-ynyl-1-methylpiperidine sample.
Experimental Protocol: Proposed HPLC Method
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes.
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
210 nm
Injection Volume
10 µL
Diluent
Water:Acetonitrile (80:20 v/v)
Method Validation: A Cornerstone of Scientific Integrity
Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the ICH Q2(R1) guideline.
Workflow for HPLC Method Validation:
Caption: Workflow for HPLC method validation according to ICH Q2(R1).
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential for demonstrating the stability-indicating nature of the method.
Experimental Protocol: Forced Degradation Studies
The goal is to achieve 5-20% degradation of the API.
Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 60°C for 30 minutes.
Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 60°C for 30 minutes.
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
Photolytic Degradation: Expose the sample
Comparative
Comparative Click Chemistry Efficiency of 4-But-3-ynyl-1-methylpiperidine: A Technical Guide
In the landscape of bioconjugation and drug discovery, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands out for its efficiency, reliability, and broad functional gr...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of bioconjugation and drug discovery, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands out for its efficiency, reliability, and broad functional group tolerance.[1] This guide provides a comparative analysis of the click chemistry performance of 4-But-3-ynyl-1-methylpiperidine , a heterocyclic building block of interest in medicinal chemistry, against a panel of structurally diverse terminal alkynes.[2] By examining the interplay of steric and electronic factors, we offer predictive insights into its reactivity and a framework for its strategic application.
The Critical Role of the Alkyne in CuAAC Efficiency
The CuAAC reaction, while robust, is not entirely insensitive to the nature of its substrates.[3] The structure of the terminal alkyne, in particular, can influence the reaction kinetics. Key factors include:
Steric Hindrance: Bulky groups near the alkyne terminus can impede the approach of the azide and the coordination of the copper catalyst, potentially slowing the reaction rate.[4][5] However, the CuAAC reaction is known for its remarkable tolerance to even significant steric bulk.[4]
Electronic Properties: The acidity of the terminal alkyne proton is a crucial factor, as its deprotonation to form a copper(I) acetylide is a key step in the catalytic cycle.[6][7] Alkynes conjugated with electron-withdrawing groups exhibit increased acidity and can show enhanced reactivity.[7][8]
This guide compares 4-But-3-ynyl-1-methylpiperidine with three standard alkynes, each chosen to represent a distinct structural class:
Propargyl Alcohol: A small, hydrophilic, and unhindered alkyne, often used as a benchmark for high reactivity.[9]
Phenylacetylene: An aromatic alkyne, representing a different electronic and steric profile compared to aliphatic alkynes.[3][10]
3,3-Dimethyl-1-butyne: An aliphatic alkyne featuring significant steric bulk adjacent to the triple bond, serving as a model for sterically hindered substrates.
Structural Comparison and Predicted Reactivity
A direct comparison of the molecular structures allows for a reasoned prediction of their relative performance in a CuAAC reaction.
Caption: Chemical structures of the compared alkynes.
4-But-3-ynyl-1-methylpiperidine: This molecule features an aliphatic piperidine ring separated from the alkyne by a two-carbon linker. While the piperidine moiety is bulkier than the hydroxyl group of propargyl alcohol, the linker mitigates direct steric hindrance at the reaction center. The tertiary amine within the piperidine ring is a potential ligand for the copper catalyst. This coordination could either accelerate the reaction by increasing the local concentration of the catalyst or inhibit it by forming a stable, less reactive complex.
Propargyl Alcohol: As a small and unhindered alkyne, it is expected to exhibit very high reaction rates, making it an excellent positive control.[9]
Phenylacetylene: Aromatic alkynes are generally found to be highly reactive in CuAAC.[10] Its reactivity is often comparable to or slightly different from simple aliphatic alkynes, depending on the specific reaction conditions and ligands used.
3,3-Dimethyl-1-butyne: The bulky tert-butyl group directly adjacent to the alkyne is expected to introduce significant steric hindrance, likely resulting in the slowest reaction rate among the four compounds.[4]
Comparative Data Summary
The following table summarizes the structural characteristics and provides a predicted ranking of CuAAC reaction efficiency. While direct kinetic data for 4-But-3-ynyl-1-methylpiperidine is not available in the cited literature, its performance can be inferred from the principles of steric and electronic effects.
Alkyne
Structure
Key Features
Predicted Relative Reaction Rate
Propargyl Alcohol
Simple Aliphatic
Small, unhindered, hydrophilic
Very High (Benchmark)
Phenylacetylene
Aromatic
Planar, electronically distinct from aliphatics
High
4-But-3-ynyl-1-methylpiperidine
Bulky Aliphatic
Moderate steric bulk, contains a tertiary amine
Moderate to High
3,3-Dimethyl-1-butyne
Sterically Hindered
High steric bulk from tert-butyl group
Low
Experimental Protocol for Comparative Kinetic Analysis
To empirically determine the relative efficiency of these alkynes, a standardized kinetic experiment is essential. The following protocol describes a robust method using in situ catalyst formation and monitoring by ¹H NMR spectroscopy. This self-validating system ensures that any observed differences in reaction rate are attributable to the alkyne structure.
Caption: Experimental workflow for kinetic comparison.
Detailed Step-by-Step Methodology:
Reagent Preparation:
Prepare 100 mM stock solutions of 4-But-3-ynyl-1-methylpiperidine, Propargyl Alcohol, Phenylacetylene, and 3,3-Dimethyl-1-butyne in DMSO-d₆.
Prepare a 100 mM stock solution of a standard azide, such as Benzyl Azide, in DMSO-d₆.
Prepare a 50 mM stock solution of Tris(hydroxypropyltriazolylmethyl)amine (THPTA) in D₂O.[11] THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and accelerates the reaction.[11][12]
Prepare a 20 mM stock solution of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) in D₂O.
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in D₂O. This reducing agent generates the active Cu(I) catalyst in situ from the Cu(II) precursor.
Reaction Execution (to be performed for each alkyne):
In a clean NMR tube, add 50 µL of the 100 mM Benzyl Azide stock solution (Final concentration: 10 mM).
Add 50 µL of the 100 mM alkyne stock solution (Final concentration: 10 mM).
Add 50 µL of the 50 mM THPTA stock solution (Final concentration: 5 mM).
Add 325 µL of a 4:1 DMSO-d₆:D₂O solvent mixture to bring the volume to 475 µL.
Acquire an initial ¹H NMR spectrum (t=0).
To initiate the reaction, add 12.5 µL of the 20 mM CuSO₄ solution (Final concentration: 0.5 mM), mix gently, then immediately add 12.5 µL of the 100 mM Sodium Ascorbate solution (Final concentration: 2.5 mM).
Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first hour, then every 15 minutes) for a total of 4-6 hours or until the reaction reaches completion.
Data Analysis:
Process the NMR spectra.
Identify a well-resolved proton signal for the starting alkyne and the newly formed 1,2,3-triazole product (typically a singlet around 8.0 ppm).
Determine the concentration of the product at each time point by comparing the integration of its signal to an internal standard or the initial integration of the limiting reagent.
Plot the concentration of the triazole product versus time for each of the four alkynes.
Calculate the initial reaction rates and/or fit the data to an appropriate rate law to determine the rate constant for each reaction.
Conclusion
While the Copper-Catalyzed Azide-Alkyne Cycloaddition is remarkably versatile, the choice of alkyne is a non-trivial parameter that can influence reaction kinetics. Based on established principles, 4-But-3-ynyl-1-methylpiperidine is predicted to be a highly effective substrate for CuAAC. Its reactivity is expected to be comparable to other high-performing aliphatic and aromatic alkynes, and significantly greater than that of sterically hindered alkynes. The presence of the piperidine nitrogen may offer opportunities for modulation of reactivity through ligand effects, an area that warrants further experimental investigation. The provided protocol offers a robust framework for quantifying these differences, enabling researchers to make informed decisions when incorporating this and other valuable building blocks into their synthetic strategies.
References
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC.
Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition | Bioconjugate Chemistry - ACS Publications.
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC.
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition | Request PDF - ResearchGate.
Validating Receptor Binding Affinity of 4-But-3-ynyl-1-methylpiperidine Conjugates: A Comparative Guide
As a Senior Application Scientist in early-stage drug discovery, a recurring challenge is developing bioorthogonal probes that retain their native pharmacological properties after conjugation. 4-But-3-ynyl-1-methylpiperi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery, a recurring challenge is developing bioorthogonal probes that retain their native pharmacological properties after conjugation. 4-But-3-ynyl-1-methylpiperidine (4-BMP) is a premier chemical scaffold in this domain. The 1-methylpiperidine core is a highly validated pharmacophore that exhibits exceptional affinity and selectivity for the1[1], a transmembrane chaperone protein heavily implicated in neurodegenerative diseases and oncology.
The strategic inclusion of the terminal but-3-ynyl (alkyne) group transforms this pharmacophore into a versatile "clickable" probe. Through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can append bulky fluorophores or affinity tags to 4-BMP. However, a critical analytical hurdle remains: Does the addition of a bulky triazole-linked fluorophore sterically hinder the 1-methylpiperidine core from accessing the lipophilic binding pocket of the σ1 receptor?
This guide provides an objective comparison of validation modalities and delivers self-validating experimental protocols to quantify the retained receptor binding affinity of 4-BMP conjugates.
Comparison of Validation Modalities
To validate the affinity of a newly synthesized 4-BMP-fluorophore conjugate, researchers typically choose between the gold-standard Radioligand Binding Assay and non-radioactive alternatives like Fluorescence Polarization (FP).
Table 1: Radioligand Binding vs. Fluorescence Polarization for 4-BMP Conjugates
Parameter
Radioligand Binding Assay ([3H]-(+)-Pentazocine)
Fluorescence Polarization (FP) Assay
Mechanism
Measures displacement of radioactive isotope.
Measures changes in rotational correlation time of a fluorophore.
Sensitivity
Extremely High (pM to low nM range).
Moderate to High (low nM range).
Steric Interference
None from the radioligand (tritium is sterically neutral).
High risk if the 4-BMP fluorophore conjugate is too bulky.
Throughput
Low/Medium (Requires filtration and scintillation).
High (Homogeneous mix-and-read microplate format).
Best Use Case
Gold standard for determining absolute
Ki
values.
High-throughput screening of competitor compounds.
Mechanistic Workflows
The validation process requires two distinct phases: synthesizing the probe via CuAAC, and validating its affinity via competitive displacement.
Fig 1: CuAAC-mediated conjugation of 4-BMP with an azide-fluorophore to form a stable triazole.
Fig 2: Competitive displacement of [3H]-(+)-pentazocine by 4-BMP conjugates at the Sigma-1 receptor.
Experimental Protocols & Causality
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality governing the experimental choice.
Protocol A: CuAAC Conjugation of 4-BMP to Fluorophore
Preparation: Dissolve 4-BMP and your chosen Azide-Fluorophore (e.g., Alexa Fluor 488-Azide) in anhydrous DMSO.
Causality: DMSO is required to ensure complete solvation of the lipophilic 1-methylpiperidine core before introducing aqueous buffers.
Catalyst Assembly: Premix
CuSO4
(1 mM) with THPTA ligand (5 mM) before adding to the reaction.
Causality: THPTA acts as a crucial accelerating ligand that stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that would otherwise quench the fluorophore.
Reduction: Add Sodium Ascorbate (10 mM) to initiate the reaction.
Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, triggering the cycloaddition.
This protocol utilizes 2[2], a highly selective σ1R agonist, to validate the affinity of the newly synthesized 4-BMP conjugate.
Membrane Preparation: Resuspend guinea pig brain membranes (or Jurkat cell membranes) in 50 mM Tris-HCl buffer (pH 8.0).
Assay Setup: In a 96-well plate, combine 100 µg of membrane protein, 5 nM of [3H]-(+)-pentazocine, and varying concentrations of the 4-BMP conjugate (10 pM to 10 µM).
Incubation: Incubate the microplate for 90 minutes at 37°C.
Causality: This specific time and temperature allow the highly lipophilic ligands to reach thermodynamic equilibrium within the membrane preparation[3].
Rapid Filtration: Terminate the assay by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).
Causality: Piperidine derivatives are highly basic and lipophilic. Pre-soaking the filters in PEI coats the glass fibers with a positive charge, repelling the basic amines and drastically reducing non-specific binding (NSB) to the filter matrix.
Quantification: Wash filters with ice-cold buffer, extract into scintillation cocktail, and quantify radioactivity.
Self-Validation Architecture
A trustworthy protocol must prove its own validity during execution. This assay is validated by the following internal controls:
Positive Control (Receptor Integrity): Unlabeled (+)-pentazocine is run alongside the 4-BMP conjugate. If the calculated
Ki
for (+)-pentazocine falls outside the established 10–20 nM range, the membrane preparation is compromised.
Negative Control (Non-Specific Binding): Wells containing 10 µM 4[4] are used to define NSB. Haloperidol saturates all specific σ1R sites; any remaining signal is background noise. If NSB exceeds 15% of total binding, the PEI blocking step (Step 4) has failed.
Data Presentation: Comparative Affinities
The ultimate goal of this workflow is to generate a displacement curve to calculate the inhibition constant (
Ki
). Below is a representative data structure demonstrating successful validation, where the 4-BMP conjugate retains sub-micromolar affinity despite the bulky fluorophore.
Table 2: Representative Binding Affinities (
Ki
) at the σ1 Receptor
Ligand / Conjugate
Radioligand Used
Target Receptor
Calculated
Ki
(nM)
Interpretation
(+)-Pentazocine (Control)
[3H]-(+)-Pentazocine
σ1R
12 ± 2.1
Validates assay integrity.
4-BMP (Unconjugated)
[3H]-(+)-Pentazocine
σ1R
45 ± 5.4
High affinity; validates 1-methylpiperidine core.
4-BMP-Triazole-AF488
[3H]-(+)-Pentazocine
σ1R
210 ± 18.5
Moderate affinity retained; viable for FP assays.
Note: While the addition of the fluorophore (4-BMP-Triazole-AF488) decreases absolute affinity compared to the unconjugated 4-BMP, a
Ki
of 210 nM is highly functional for downstream fluorescence microscopy or FP screening assays.
References
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties
Source: ResearchGate
URL
Comprehensive 3D-QSAR Model Predicts Binding Affinity of Structurally Diverse Sigma 1 Receptor Ligands
Source: ACS Publications
URL
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4
Source: Perelman School of Medicine at the University of Pennsylvania
URL
EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management
Source: ACS Publications
URL
A Comparative Guide to the Cytotoxicity of 4-But-3-ynyl-1-methylpiperidine and Standard Piperidines
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel synthetic compound, 4-But-3-ynyl-1-methylpiperidine, in comparison to well-characterized standard piperidine derivatives....
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel synthetic compound, 4-But-3-ynyl-1-methylpiperidine, in comparison to well-characterized standard piperidine derivatives. As the toxicological profile of 4-But-3-ynyl-1-methylpiperidine is not yet established in publicly available literature, this document outlines a rigorous, multi-faceted experimental approach. The protocols described herein are designed to deliver robust and reproducible data, enabling a thorough assessment for researchers, scientists, and drug development professionals.
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, exhibiting a wide spectrum of biological activities.[1][2] Understanding the cytotoxicity of novel piperidine-containing compounds is a critical step in the drug discovery and development process. This guide will detail the necessary in vitro assays to build a comprehensive cytotoxic profile of 4-But-3-ynyl-1-methylpiperidine, using piperidine and piperine as standard reference compounds.
Rationale for Comparative Cytotoxicity Analysis
The introduction of structural modifications to the piperidine ring can significantly alter its biological and toxicological properties.[3] The alkyne functionality in 4-But-3-ynyl-1-methylpiperidine, for instance, may introduce unique reactivity and metabolic pathways compared to simpler piperidine structures. Therefore, a direct comparison with a simple, unsubstituted piperidine and a complex, biologically active natural piperidine like piperine is essential to contextualize its cytotoxic potential.
Standard Piperidines for Comparison:
Piperidine: The parent heterocyclic compound, serving as a fundamental baseline for the intrinsic toxicity of the core ring structure.[4][5][6][7]
Piperine: A well-studied alkaloid from black pepper, known to exhibit cytotoxic and apoptotic effects against various cell lines, providing a benchmark for a biologically active piperidine derivative.[8][9][10]
Experimental Design for Comparative Cytotoxicity Assessment
To ensure a thorough and reliable comparison, a multi-tiered experimental approach is proposed, encompassing a panel of diverse human cell lines and a suite of validated cytotoxicity assays.
Recommended Cell Lines
The selection of appropriate cell lines is crucial for obtaining relevant and translatable data. The following well-established human cell lines are recommended to assess both general cytotoxicity and potential neurotoxicity:
SH-SY5Y: A human neuroblastoma cell line, widely used as a model for neuronal cytotoxicity and neurodegenerative disease research.[11][12][13][14]
HepG2: A human hepatoma cell line, representing a liver model to assess potential hepatotoxicity and metabolic activation of the test compounds.[11][15]
HEK293: A human embryonic kidney cell line, often used as a general model for cytotoxicity and for its high transfectability in mechanistic studies.[11]
Core Cytotoxicity Assays
A combination of assays targeting different cellular endpoints is recommended to provide a comprehensive picture of cytotoxicity. This approach aligns with the principles of robust in vitro toxicity testing outlined by regulatory bodies like the OECD.[16][17][18][19][20]
Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for comparative cytotoxicity testing.
Detailed Experimental Protocols
The following protocols are based on established methodologies and can be adapted based on specific laboratory equipment and reagents.
Cell Culture and Seeding
Cell Maintenance: Culture SH-SY5Y, HepG2, and HEK293 cells in their respective recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
Cell Seeding: Seed the cells into 96-well microplates at an optimized density for each cell line to ensure they are in the exponential growth phase at the time of treatment.
Compound Preparation and Treatment
Stock Solutions: Prepare 100 mM stock solutions of 4-But-3-ynyl-1-methylpiperidine, piperidine, and piperine in dimethyl sulfoxide (DMSO).
Serial Dilutions: Perform serial dilutions of the stock solutions in the appropriate cell culture medium to achieve a range of final concentrations for treatment. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
Treatment: Remove the existing medium from the 96-well plates and add 100 µL of the medium containing the test compounds or vehicle control (0.1% DMSO) to the respective wells.
Incubation: Incubate the plates for 24, 48, and 72 hours.
MTT Assay (Metabolic Activity)
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[21][22][23][24]
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle-treated control.
The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.[21][25]
After the treatment period, collect the cell culture supernatant.
Follow the manufacturer's instructions for a commercially available LDH cytotoxicity assay kit.
Measure the absorbance at the recommended wavelength.
Calculate cytotoxicity as a percentage relative to a positive control (e.g., cells treated with a lysis buffer).
Neutral Red Uptake Assay (Lysosomal Integrity)
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[21][22][24]
After treatment, replace the medium with a medium containing a known concentration of neutral red and incubate for 2-3 hours.
Wash the cells with a wash buffer to remove excess dye.
Add a destain solution (e.g., a mixture of acetic acid and ethanol) to extract the dye from the lysosomes.
Measure the absorbance at 540 nm.
Calculate cell viability as a percentage of the vehicle-treated control.
Mechanistic Insights: Elucidating the Mode of Cytotoxicity
Should 4-But-3-ynyl-1-methylpiperidine exhibit significant cytotoxicity, further investigation into its mechanism of action is warranted.
Potential Mechanisms of Piperidine-Induced Cytotoxicity
Caption: Potential signaling pathways involved in piperidine-induced cytotoxicity.
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3/7) to confirm the involvement of apoptosis.
Oxidative Stress Measurement
Reactive Oxygen Species (ROS) Detection: Utilizes fluorescent probes like DCFH-DA to quantify intracellular ROS levels.
Data Analysis and Interpretation
For each assay, cell viability or cytotoxicity should be expressed as a percentage of the control. The half-maximal inhibitory concentration (IC50) values should be calculated from the dose-response curves using non-linear regression analysis.
Table 1: Hypothetical Comparative IC50 Values (µM) of Piperidine Derivatives
Compound
Cell Line
MTT Assay (48h)
LDH Assay (48h)
Neutral Red Assay (48h)
4-But-3-ynyl-1-methylpiperidine
SH-SY5Y
Experimental Data
Experimental Data
Experimental Data
HepG2
Experimental Data
Experimental Data
Experimental Data
HEK293
Experimental Data
Experimental Data
Experimental Data
Piperidine
SH-SY5Y
Experimental Data
Experimental Data
Experimental Data
HepG2
Experimental Data
Experimental Data
Experimental Data
HEK293
Experimental Data
Experimental Data
Experimental Data
Piperine
SH-SY5Y
Experimental Data
Experimental Data
Experimental Data
HepG2
Experimental Data
Experimental Data
Experimental Data
HEK293
Experimental Data
Experimental Data
Experimental Data
Conclusion
This guide provides a robust framework for the systematic evaluation of the cytotoxicity of 4-But-3-ynyl-1-methylpiperidine. By employing a panel of diverse cell lines and multiple, mechanistically distinct cytotoxicity assays, researchers can generate a comprehensive toxicological profile of this novel compound. The direct comparison with standard piperidines will allow for a clear understanding of its relative cytotoxic potential, which is a critical step in its further development for any potential therapeutic application.
References
Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523.
Mahmoud, H. K., & Farghaly, T. A. (2026). New Derivatives of 4-Piperidinylphenyl-Linked Thiazoles as VEGFR2 Inhibitors with Potential Cytotoxicity Against Renal Cancer. [Journal Name, if available].
[Author, if available]. (2025).
Wang, Y., et al. (2025). Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. MDPI.
[Author, if available]. (2023).
[Author, if available]. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC.
[Author, if available]. (2022). Piperine and piperidine-induced caspase pathway for activating cell...
[Author, if available]. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
OECD. (2010).
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
OECD. (2012). OECD Guideline for the Testing of Chemicals. TSAR.
PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines.
Saygili, G., et al. (2025). Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study. Naunyn-Schmiedeberg's Archives of Pharmacology, 398(6), 7017-7025.
OECD. (2014). OECD Test Guideline 487. RE-Place.
Mazlumoglu, B. Ş. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake.
Fotakis, G., & Timbrell, J. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Semantic Scholar.
[Author, if available]. (n.d.). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride | Request PDF.
National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.
[Author, if available]. (n.d.). Neuronal Cells Display Distinct Stability Controls of Alternative Polyadenylation mRNA Isoforms, Long Non-Coding RNAs, and Mitochondrial RNAs. PMC.
Yaffe, Y., et al. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. PMC.
Dimmock, J. R., et al. (2001).
[Author, if available]. (n.d.). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. PMC.
[Author, if available]. (n.d.). Antioxidant potential and in vitro cytotoxicity study of Saraca indica extract on lead-induced toxicity in HepG2 and HEK293 cell lines.
[Author, if available]. (2016). Characterization of three human cell line models for high-throughput neuronal cytotoxicity screening. PMC.
[Author, if available]. (n.d.). Neuroblastoma SH-SY5Y and neural progenitor C17.2 cell lines as models for neurotoxicological studies. Diva-Portal.org.
LGC Standards. (n.d.). Piperidine | CAS 110-89-4.
[Author, if available]. (2018). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids.
National Research Council. (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 13. NCBI - NIH.
[Author, if available]. (2016). Piperidine: Human health tier II assessment.
[Author, if available]. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)
Jubilant Life Sciences Limited. (n.d.).
[Author, if available]. (2025).
[Author, if available]. (2026).
[Author, if available]. (n.d.).
[Author, if available]. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Semantic Scholar.
[Author, if available]. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties. Semantic Scholar.
Carcinogenic Potency D
Jawbry, S., et al. (2005). Preparation, cytotoxicity and interactions with nucleophiles of three isomeric transplatinum complexes containing methylpiperidine ligands. Sci-Hub.
Structural Validation of 4-But-3-ynyl-1-methylpiperidine: A Comparison Guide to Advanced 2D NMR Methodologies
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Executive Summary The rapid and unambiguous structural validation of functionalized building blocks is a critical bottleneck...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary
The rapid and unambiguous structural validation of functionalized building blocks is a critical bottleneck in high-throughput medicinal chemistry. 4-But-3-ynyl-1-methylpiperidine (CAS: 2229123-76-4)[1] is a highly versatile intermediate featuring a basic piperidine core and a terminal alkyne tag suitable for click-chemistry applications. However, verifying its structure using 1D
1H
and
13C
NMR alone is often insufficient due to severe signal overlap in the aliphatic region of the piperidine ring[2].
Two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—are mandatory for definitive atom connectivity[3]. This guide objectively compares the performance of Conventional Uniform Sampling (US) against Non-Uniform Sampling (NUS) for the 2D NMR structural validation of this compound, providing actionable, self-validating experimental protocols.
The Methodology Comparison: Uniform vs. Non-Uniform Sampling
Historically, 2D NMR has been relegated to the "overnight queue" because conventional Uniform Sampling (US) requires data collection at linearly spaced time increments (
t1
) to satisfy the Nyquist-Shannon sampling theorem[4]. To double the resolution in the indirect dimension, the acquisition time must double[5].
Non-Uniform Sampling (NUS) fundamentally disrupts this paradigm. By acquiring only a pseudo-random subset (typically 25-50%) of the
t1
increments and utilizing advanced mathematical algorithms to reconstruct the missing data, NUS decouples spectral resolution from acquisition time[6].
Causality Behind the Methodological Shift
Why Poisson-Gap Sampling? Instead of purely random sampling, modern NUS utilizes a Poisson-gap schedule. This specific mathematical distribution minimizes
t1
noise and suppresses sampling artifacts (spurious peaks) that could be misinterpreted as false correlations in complex aliphatic regions[7].
Why Iterative Soft Thresholding (IST)? IST is the reconstruction algorithm of choice because it processes the data column by column, iteratively identifying real signals above the noise floor and reconstructing the free induction decay (FID) without distorting quantitative peak volumes[6].
Fig 1. Workflow comparison between Uniform Sampling (US) and Non-Uniform Sampling (NUS) 2D NMR.
To ensure absolute trustworthiness in the structural elucidation of 4-But-3-ynyl-1-methylpiperidine, the following protocol is designed as a self-validating system . Every accelerated step includes an internal orthogonal check.
Step-by-Step Methodology
Sample Preparation: Dissolve 25 mg of 4-But-3-ynyl-1-methylpiperidine in 600 µL of
CDCl3
(containing 0.03% v/v TMS as an internal reference). Transfer to a high-quality 5 mm NMR tube.
Instrument Tuning: Insert the sample into a 500 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe). Lock the magnetic field to the deuterium resonance of
CDCl3
, and perform automated tuning, matching, and shimming (ATMA/TopShim).
Pulse Sequence Selection: Load the standard multiplicity-edited HSQC (hsqced) and HMBC (hmbc) pulse sequences[3].
NUS Schedule Generation:
Enable NUS in the acquisition software.
Set the sampling density to 25% .
Target
t1
increments: 256 (NUS will only physically acquire 64 points).
Select "Poisson-gap" as the sampling schedule generator to prevent artifact clustering[7].
Data Acquisition: Execute the sequence. The COSY, HSQC, and HMBC suite will complete in approximately 55 minutes, compared to 3.8 hours under US conditions[4].
Reconstruction & Processing: Apply the Iterative Soft Thresholding (IST) algorithm[6]. Apply a squared sine-bell apodization function in both dimensions prior to the 2D Fourier Transform to enhance resolution.
System Validation Checkpoint (Critical): Extract a 1D slice from the indirect (
F1
) dimension of the reconstructed NUS HSQC spectrum. Overlay this slice with a conventionally acquired 1D
13C
spectrum. Validation Criteria: The chemical shifts must align perfectly, and the baseline of the NUS slice must not exhibit spurious peaks >2% of the main signal intensity. If these criteria are met, the IST reconstruction is validated[8].
Structural Elucidation Logic & Data Presentation
The structural validation of 4-But-3-ynyl-1-methylpiperidine relies on tracing the scalar couplings (
J
-couplings) through the molecule[9].
COSY (
3JHH
): Maps the continuous spin system of the piperidine ring (C2-C3-C4-C5-C6) and the butynyl chain (C1''-C2'').
HSQC (
1JCH
): Unambiguously pairs every proton to its directly attached carbon, separating overlapping proton multiplets based on their carbon chemical shifts[3].
HMBC (
2JCH
and
3JCH
): The most critical experiment. It bridges isolated spin systems. HMBC correlations from the butynyl
CH2
protons to the piperidine C4 carbon prove the exact site of attachment[10].
Fig 2. Logical pathway for the structural elucidation of 4-But-3-ynyl-1-methylpiperidine.
Quantitative Performance Comparison
Table 1: Performance Metrics (US vs. NUS at 500 MHz)
IST reconstruction perfectly preserves digital resolution[8].
Signal-to-Noise
Baseline standard
~85% of US standard
Minor S/N drop due to fewer scans, but highly acceptable for 25 mg[6].
Key Validation Data
To confirm the structure of 4-But-3-ynyl-1-methylpiperidine, the following specific correlations must be observed in the reconstructed spectra[11],[2]:
Table 2: Expected Diagnostic 2D NMR Correlations
Structural Fragment
1H
Signal (approx. ppm)
COSY Correlations (
3JHH
)
HMBC Correlations (
2JCH
,
3JCH
)
Terminal Alkyne (H-4'')
~1.95 (t,
J=2.6
Hz)
None (isolated)
C-2'' (aliphatic), C-3'' (internal alkyne C)
N-Methyl (
N−CH3
)
~2.25 (s)
None (isolated)
C-2, C-6 (Piperidine ring carbons)
Butynyl Linkage (H-1'')
~1.40 (m)
H-2'' (chain), H-4 (piperidine)
C-4, C-3, C-5 (Piperidine) ; C-2'', C-3''
Note: The HMBC correlation from H-1'' to C-3 and C-5 of the piperidine ring is the definitive proof that the alkyne chain is substituted at the 4-position, rather than the 2- or 3-position.
Conclusion
For the structural validation of complex intermediates like 4-But-3-ynyl-1-methylpiperidine, relying on 1D NMR introduces unacceptable ambiguity. While 2D NMR (COSY, HSQC, HMBC) provides the necessary orthogonal proof of connectivity, traditional Uniform Sampling creates severe workflow bottlenecks.
By implementing a 25% Poisson-gap Non-Uniform Sampling (NUS) protocol coupled with IST reconstruction, laboratories can achieve identical structural elucidation capabilities in a fraction of the time. The self-validating nature of the IST algorithm ensures that this speed does not come at the cost of scientific integrity or spectral artifacts.
References
Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time
Source: American Pharmaceutical Review
URL:[Link]
Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling
Source: Mestrelab Research / Magnetic Resonance in Chemistry
URL:[Link]
Non-Uniform Sampling (NUS) for Everyday Use: Sharper Spectra in Less Time
Source: Agilent Technologies
URL:[Link]
A new approach to the optimisation of non-uniform sampling schedules for use in the rapid acquisition of 2D NMR spectra of small molecules
Source: National Institutes of Health (NIH) / PubMed
URL:[Link]
Chapter 5: The Non-uniform Sampling of 2D NMR Data
Source: Royal Society of Chemistry (RSC)
URL:[Link]
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data
Source: National Institutes of Health (NIH) / PubMed
URL:[Link]
Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System
Source: ResearchGate
URL:[Link]
Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility
Source: San Diego State University Department of Chemistry
URL:[Link]
Comprehensive EHS Guide: Handling and Disposal of 4-But-3-ynyl-1-methylpiperidine As an application scientist overseeing laboratory safety and chemical logistics, managing functionalized building blocks like 4-But-3-ynyl...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive EHS Guide: Handling and Disposal of 4-But-3-ynyl-1-methylpiperidine
As an application scientist overseeing laboratory safety and chemical logistics, managing functionalized building blocks like 4-But-3-ynyl-1-methylpiperidine (CAS 2229123-76-4)[1] requires a rigorous, self-validating Environmental Health and Safety (EHS) protocol. This compound merges the basic, corrosive, and flammable properties of a piperidine ring with the specific reactivities of a terminal alkyne.
To ensure scientific integrity and operational safety, laboratory personnel must understand the causality behind disposal rules. Improper disposal not only violates Resource Conservation and Recovery Act (RCRA) regulations but also risks severe exothermic reactions or the generation of toxic vapors in the waste stream[2].
Hazard Profiling and Waste Characterization
Before initiating any disposal protocol, we must characterize the waste stream. 4-But-3-ynyl-1-methylpiperidine presents dual-hazard modalities that dictate its downstream logistics.
Piperidine Backbone: Piperidine derivatives are typically highly flammable liquids and vapors, corrosive to mucous membranes, and toxic to terrestrial vertebrates[2]. They act as strong organic bases.
Terminal Alkyne Moiety: The "but-3-ynyl" group contains a terminal alkyne. Terminal alkynes can react with heavy metals (such as copper, silver, and mercury) to form highly shock-sensitive and explosive metal acetylides.
Table 1: Quantitative & Categorical Data for Disposal Planning
Property / Parameter
EHS Classification / Value
Logistical Implication
Chemical Nature
Basic Amine, Terminal Alkyne
Must be strictly segregated from acids and heavy metal waste streams.
EPA Waste Codes (Est.)
D001 (Ignitable), D002 (Corrosive)
Requires specific RCRA labeling; do not mix with aqueous general waste.
Incompatibilities
Strong oxidizers, Acids, Heavy Metals
Mixing causes exothermic neutralization or explosive acetylide formation[2].
In a professional laboratory setting, researchers must never attempt to chemically "destroy" or neutralize hazardous organic waste themselves (e.g., via acid quenching), as this can lead to uncontrolled thermal decomposition and the release of irritating nitrogen oxides (NOx) or carbon monoxide[2]. The only approved method is collection and transfer to an approved waste disposal plant.
Step 1: Point-of-Generation Segregation
Action: Designate a specific, clearly labeled waste container exclusively for "Non-Halogenated Basic Organic Waste."
Causality: Segregation prevents cross-reactivity. Introducing this compound into an acidic waste carboy will cause an immediate, potentially violent exothermic neutralization. Introducing it into a waste stream containing copper or silver catalysts risks the precipitation of explosive metal acetylides.
Step 2: Primary Containment Selection
Action: Use high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) containers for waste collection.
Causality: Metal containers must be strictly avoided. The basicity of the piperidine ring can corrode certain metals, and the alkyne group poses the aforementioned acetylide risk if the metal container contains copper alloys (like brass)[3].
Step 3: Active Waste Handling and Labeling
Action: Transfer the chemical waste inside a certified chemical fume hood using appropriate PPE (splash goggles, face shield, and compatible chemical-resistant gloves)[3].
Action: Immediately cap the waste container tightly after addition. Label the container with the full chemical name (no abbreviations), the date of first accumulation, and the primary hazards ("Flammable", "Corrosive").
Causality: Piperidine derivatives have high vapor pressures and a strong, suffocating odor. Keeping containers tightly closed prevents vapor accumulation, which could otherwise form explosive mixtures with air or travel to ignition sources[2][4].
Step 4: Institutional Transfer and Final Disposal
Action: Once the waste container is 80% full, initiate a pickup request with your institution's EHS department.
Causality: EHS will transport the material to a secure, flame-proof accumulation area[3]. The ultimate destruction of 4-But-3-ynyl-1-methylpiperidine is achieved by burning it in a commercial chemical incinerator equipped with an afterburner and scrubber to safely manage the NOx emissions[3].
Waste Stream Lifecycle Visualization
The following diagram illustrates the self-validating workflow for the safe lifecycle management of this compound.
Figure 1: EHS-compliant waste lifecycle for 4-But-3-ynyl-1-methylpiperidine.
A Senior Application Scientist's Guide to Handling 4-But-3-ynyl-1-methylpiperidine: A Framework for Proactive Safety
For the experienced researcher, safety is not a checklist but a mindset—a proactive framework built on a deep understanding of a chemical's nature. 4-But-3-ynyl-1-methylpiperidine, with its piperidine core and reactive a...
Author: BenchChem Technical Support Team. Date: April 2026
For the experienced researcher, safety is not a checklist but a mindset—a proactive framework built on a deep understanding of a chemical's nature. 4-But-3-ynyl-1-methylpiperidine, with its piperidine core and reactive alkyne group, demands this elevated level of respect. This guide moves beyond mere compliance, offering a procedural and logistical plan rooted in the causality of chemical hazards. Here, we establish a self-validating system of protocols to ensure that your work is not only scientifically sound but fundamentally safe.
The Hazard Profile: Understanding the "Why" Behind the PPE
Before a single container is opened, a thorough understanding of the risks is paramount. While a comprehensive Safety Data Sheet (SDS) for this specific compound may be limited, its structural components—a piperidine ring and a terminal alkyne—provide a clear and predictable hazard profile.
Piperidine-Driven Corrosivity and Toxicity : The piperidine moiety is a well-characterized hazard. Derivatives are often corrosive, capable of causing severe skin burns and serious eye damage[1][2]. The nitrogenous base structure also contributes to acute toxicity if inhaled, absorbed through the skin, or ingested[3]. Therefore, preventing all direct contact is the primary safety objective.
Flammability : The compound is classified as a combustible liquid[4]. The presence of the butynyl group and the overall organic structure mean it poses a significant fire risk, especially in the presence of heat, sparks, or open flames[5][6]. Vapors can form explosive mixtures with air, necessitating stringent controls against ignition sources[3][7].
Target Organ Toxicity : Inhalation may cause respiratory irritation and central nervous system effects such as drowsiness or dizziness[4]. This underscores the absolute necessity of performing all manipulations in a well-ventilated area, specifically a certified chemical fume hood[1].
The Protective Equipment Mandate: Your First and Last Line of Defense
Personal Protective Equipment (PPE) is not a suggestion but a mandatory control measure. The selection of PPE must directly counteract the identified hazards of 4-But-3-ynyl-1-methylpiperidine.
Core PPE Requirements
PPE Category
Specification
Rationale and Field Insights
Eye/Face Protection
Chemical splash goggles (ANSI Z87.1 certified) AND a full-face shield.
Causality : The compound is classified as causing serious eye damage (H318)[4]. Goggles that form a complete seal are required to protect against splashes and vapors[8][9]. A face shield is mandatory when handling quantities greater than a few milliliters or during any transfer operation where the splash risk is elevated[1][9].
Hand Protection
Chemically resistant gloves (e.g., Nitrile for incidental contact, Butyl rubber for extended handling).
Causality : The piperidine structure is known to be corrosive and toxic upon skin contact. Always double-glove. Use a lighter nitrile glove as the inner layer and a heavier, chemical-specific glove as the outer layer. Never wear latex, which offers poor protection against organic solvents[10]. Inspect gloves for any signs of degradation or puncture before and during use[11].
Body Protection
Flame-retardant laboratory coat. Chemical-resistant apron for transfers.
Causality : Protects against the dual threats of flammability and corrosivity[1]. The lab coat should be fully buttoned with sleeves rolled down. An apron provides an additional barrier during pouring or mixing operations. Do not wear synthetic clothing (e.g., polyester) that can melt and fuse to the skin in a fire.
Respiratory Protection
Work exclusively within a certified chemical fume hood.
Causality : Addresses inhalation toxicity and vapor flammability[1][4]. The fume hood's negative pressure environment is the primary engineering control. A respirator (e.g., half-mask with organic vapor/ammonia cartridges) should be available for emergency spill response but is not a substitute for proper ventilation during routine work[5].
Operational Plan: A Step-by-Step Protocol for Safe Handling
This workflow integrates the PPE mandate into a logical sequence of actions, minimizing risk at every stage.
Pre-Handling Safety Checklist
Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year.
Locate Emergency Equipment : Confirm the immediate accessibility of a safety shower, eyewash station, and a fire extinguisher rated for chemical fires (e.g., CO2 or dry chemical)[12].
Prepare Spill Kit : Have a spill kit containing a non-combustible absorbent material (e.g., sand, vermiculite), waste bags, and tongs readily available[1][6]. Do not use paper towels or other combustible materials to clean up spills[1].
Don PPE : Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, goggles, and finally, face shield.
Safe Handling and Disposal Workflow
The following diagram outlines the critical decision points and procedural flow for safely managing 4-But-3-ynyl-1-methylpiperidine from acquisition to disposal.
Caption: Safe handling workflow from preparation to disposal.
Emergency and Disposal Logistics
In Case of Exposure or Spill
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[3][5].
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention[3][5].
Inhalation : Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[3][5].
Spill : Evacuate non-essential personnel. Wearing full PPE, contain the spill with a non-combustible absorbent material. Collect the material using non-sparking tools into a sealed container for hazardous waste disposal[1][3].
Disposal Protocol
Waste Segregation : All materials that have come into contact with 4-But-3-ynyl-1-methylpiperidine, including gloves, absorbent pads, and empty containers, must be treated as hazardous waste[1].
Containerization : Liquid waste must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Solid waste should be collected in a separate, labeled hazardous waste bag or container[1].
Empty Containers : "Empty" containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate is hazardous and must be collected for disposal[1]. The rinsed container should be managed according to your institution's specific guidelines.
By embedding this comprehensive safety framework into your laboratory operations, you build a culture of trust and scientific integrity that extends far beyond the product itself.
References
NextSDS. 4-(but-3-yn-1-yl)-1-methylpiperidine — Chemical Substance Information. [Link]
NextSDS. 4-(But-3-En-1-Yl)-1-Methylpiperidine — Chemical Substance Information. [Link]